1-Chloro-3,5-dimethoxy-2-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3,5-dimethoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4/c1-13-5-3-6(9)8(10(11)12)7(4-5)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLPIOGWYXZJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059005 | |
| Record name | Benzene, 1-chloro-3,5-dimethoxy-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-25-5 | |
| Record name | 1-Chloro-3,5-dimethoxy-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-3,5-dimethoxy-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-chloro-3,5-dimethoxy-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-chloro-3,5-dimethoxy-2-nitro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3,5-dimethoxy-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloro-2-nitro-3,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Chloro-2-nitro-3,5-dimethoxybenzene, a substituted nitroaromatic compound. The information presented herein is intended to support research and development activities by offering detailed insights into its chemical properties, synthesis, reactivity, and safe handling.
Chemical Identity and Properties
Nomenclature and Identifiers
-
IUPAC Name : 1-chloro-3,5-dimethoxy-2-nitrobenzene[]
-
Synonyms :
-
Benzene, 1-chloro-3,5-dimethoxy-2-nitro-[]
-
1-Chloro-2-nitro-3,5-dimethoxybenzene[]
-
3-Chloro-1,5-dimethoxy-2-nitrobenzene[]
-
-
CAS Number : 90-25-5
-
Molecular Formula : C₈H₈ClNO₄[2]
-
Molecular Weight : 217.61 g/mol [2]
Physicochemical Properties
The key physical and chemical properties of 1-Chloro-2-nitro-3,5-dimethoxybenzene are summarized in the table below.
| Property | Value | Source |
| Melting Point | 123 °C | |
| Boiling Point | 352.2 ± 37.0 °C at 760 mmHg | |
| Density | 1.349 ± 0.06 g/cm³ | |
| Appearance | Solid (predicted) | - |
| Solubility | Insoluble in water (predicted) | - |
Structural Information
| Identifier | Value | Source |
| SMILES | COC1=CC(=C(C(=C1)Cl)[O-])OC | [2] |
| InChI | InChI=1S/C8H8ClNO4/c1-13-5-3-6(9)8(10(11)12)7(4-5)14-2/h3-4H,1-2H3 | [2] |
| InChIKey | VHLPIOGWYXZJJT-UHFFFAOYSA-N | [2] |
Synthesis and Manufacturing
The synthesis of 1-Chloro-2-nitro-3,5-dimethoxybenzene can be approached through a few strategic routes, primarily involving the sequential introduction of substituents onto a benzene ring. The choice of starting material and reaction sequence is critical to achieving the desired substitution pattern due to the directing effects of the functional groups.
Synthetic Pathway Overview
A logical and common approach involves a two-step process starting from 1,3-dimethoxybenzene. This strategy leverages the activating and ortho-, para-directing nature of the methoxy groups for the initial nitration step, followed by chlorination.
Caption: Plausible synthetic workflow for 1-Chloro-2-nitro-3,5-dimethoxybenzene.
Detailed Experimental Protocols
Step 1: Nitration of 1,3-Dimethoxybenzene
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid.
-
Reagent Addition: Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) to the cooled sulfuric acid while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction and minimize side product formation.
-
Substrate Addition: Add 1,3-dimethoxybenzene dropwise to the reaction mixture, ensuring the temperature remains controlled. The strong activating effect of the two methoxy groups makes this reaction rapid.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, pour the reaction mixture over ice-water to precipitate the product. Filter the solid, wash with cold water until neutral, and then dry.
-
Purification: The primary product will be 1,3-dimethoxy-2-nitrobenzene, though other isomers may form. Purification via recrystallization or column chromatography is necessary.
Step 2: Chlorination of 1,3-Dimethoxy-2-nitrobenzene
-
Reaction Setup: Dissolve the purified 1,3-dimethoxy-2-nitrobenzene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Add a Lewis acid catalyst, such as iron(III) chloride (FeCl₃).
-
Chlorinating Agent: Bubble chlorine gas through the solution or add a liquid chlorinating agent (e.g., sulfuryl chloride) dropwise. The reaction is typically performed in the absence of light to prevent radical chain reactions.
-
Reaction Monitoring: Monitor the formation of the desired product by TLC or GC.
-
Work-up: Once the reaction is complete, quench the mixture with water. Separate the organic layer, wash with a sodium bicarbonate solution and then brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization to yield 1-Chloro-2-nitro-3,5-dimethoxybenzene.
Chemical Reactivity and Potential Applications
The reactivity of 1-Chloro-2-nitro-3,5-dimethoxybenzene is dictated by the interplay of its four substituents on the aromatic ring. This complex substitution pattern makes it a versatile intermediate for synthesizing more complex molecules.
Electrophilic Aromatic Substitution (EAS)
The benzene ring is highly substituted, which influences further EAS reactions. The two methoxy groups are strong activating, ortho-, para-directing groups, while the nitro and chloro groups are deactivating, meta-directing groups. The net effect is a complex directional influence.
Sources
Technical Guide: Solubility Profile & Characterization of 1-Chloro-3,5-dimethoxy-2-nitrobenzene
The following technical guide details the solubility profile, thermodynamic behavior, and experimental characterization of 1-Chloro-3,5-dimethoxy-2-nitrobenzene , a critical intermediate in the synthesis of complex pharmaceutical active ingredients (APIs).
Executive Summary
This compound (CAS: 90-25-5) is a highly functionalized aromatic intermediate used primarily in the synthesis of heterocyclic APIs. Its solubility behavior is governed by the interplay between the electron-withdrawing nitro/chloro groups and the electron-donating methoxy substituents.
Understanding the solubility landscape of this compound is critical for:
-
Reaction Solvent Selection: Maximizing kinetics in nucleophilic aromatic substitutions.
-
Purification: Designing effective crystallization processes to remove regioisomers (e.g., 1-chloro-2,4-dimethoxy-5-nitrobenzene).
-
Process Safety: Avoiding uncontrolled precipitation in flow reactors.
This guide provides a predictive solubility matrix, thermodynamic modeling frameworks, and validated protocols for experimental determination.
Physicochemical Profile & Mechanistic Solubility Analysis
To predict solubility behavior, we must analyze the molecular interactions driven by the compound's functional groups.
| Feature | Moiety | Electronic Effect | Solubility Impact |
| Lipophilicity | Chloro (-Cl) | Inductive Withdrawal (-I) | Enhances solubility in chlorinated solvents (DCM, CHCl₃) and aromatics. |
| Polarity | Nitro (-NO₂) | Resonance Withdrawal (-M) | Increases dipole moment; promotes solubility in polar aprotic solvents (DMSO, DMF). |
| H-Bonding | Methoxy (-OCH₃) | Inductive Donation (+I) | Acts as a Hydrogen Bond Acceptor (HBA); facilitates moderate solubility in alcohols. |
| Lattice Energy | Crystal Packing | High melting point (123°C) suggests strong lattice energy, requiring thermal energy (heating) for dissolution in semi-polar solvents. |
Predicted Solubility Matrix
Based on the "Like Dissolves Like" principle and structural analogs (e.g., 1-chloro-2,4-dinitrobenzene), the solubility profile is categorized below:
| Solvent Class | Solvents | Solubility Rating | Operational Note |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Primary solvent for synthesis and extraction. |
| Polar Aprotic | DMF, DMSO, NMP | High | Excellent for nucleophilic substitution reactions; difficult to remove. |
| Esters/Ketones | Ethyl Acetate, Acetone | High | Ideal for solvent exchange and crystallization cooling curves. |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Strongly temperature-dependent; ideal crystallization solvents . |
| Aromatics | Toluene, Xylene | Moderate | Good for high-temperature reactions; moderate solubility at RT. |
| Alkanes | Hexane, Heptane, Cyclohexane | Low (Anti-solvent) | Used to force precipitation or wash filter cakes. |
| Aqueous | Water | Insoluble | Immiscible; product precipitates immediately upon water addition. |
Thermodynamic Modeling of Solubility
For precise process control, solubility (
The Modified Apelblat Equation
- : Mole fraction solubility of the solute.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived from regression analysis of experimental data.
Interpretation:
-
Parameter B : Reflects the enthalpy of solution. A negative value indicates an endothermic process (solubility increases with T).
-
Parameter C : Accounts for the temperature dependence of the heat capacity difference.
Technical Insight: For this compound, the dissolution is endothermic . Researchers should expect a steep solubility curve in alcohols (MeOH/EtOH), making them superior for cooling crystallization compared to Toluene, which typically exhibits a flatter solubility curve.
Experimental Protocol: Solubility Determination
Standard Operating Procedure (SOP) for generating precise solubility data.
Method: Dynamic Laser Monitoring (Synthetic Method)
This method is superior to the static gravimetric method as it eliminates sampling errors and filtration issues.
Apparatus Setup
-
Jacketed Glass Vessel (50 mL): Equipped with a mechanical stirrer and reflux condenser.
-
Thermostat: Precise temperature control (
K). -
Laser Transmissometer: To detect the disappearance of solid particles (turbidity point).
Step-by-Step Workflow
-
Preparation: Weigh a precise mass (
) of this compound into the vessel. -
Solvent Addition: Add a known mass (
) of the target solvent (e.g., Ethanol). -
Heating Phase: Heat the mixture slowly (
K/min) while stirring (300 rpm). -
Detection: Monitor the laser transmittance. The temperature at which transmittance hits maximum (clear solution) is recorded as
. -
Incremental Addition: Add more solute to the same vessel and repeat to generate a full curve (
). -
Calculation: Convert mass ratios to mole fraction (
) for each point.
Visualization: Solubility & Crystallization Logic
Figure 1: Solubility Determination & Data Fitting Workflow
This diagram outlines the logical flow from experimental setup to thermodynamic modeling.
Caption: Workflow for determining solubility via the dynamic laser method and fitting data to the Apelblat model.
Figure 2: Purification via Cooling Crystallization
This diagram illustrates how to leverage the solubility differential in alcohols.
Caption: Optimization of purification using temperature-dependent solubility in ethanol.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66655, this compound. Retrieved from [Link]
- Sha, F., et al. (2014). Thermodynamic Models for Solubility of Nitro-Chloro-Benzenes in Organic Solvents. Journal of Chemical & Engineering Data.
-
CAS Common Chemistry. (2025).[1] CAS RN 90-25-5 Details. Retrieved from [Link][1]
Sources
suppliers and price of 1-Chloro-3,5-dimethoxy-2-nitrobenzene
An In-Depth Technical Guide to 1-Chloro-3,5-dimethoxy-2-nitrobenzene for Drug Development Professionals
Introduction
This compound is a highly functionalized aromatic compound that serves as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern—featuring an electron-withdrawing nitro group, a reactive chloro substituent, and two electron-donating methoxy groups—creates a nuanced chemical reactivity profile that can be strategically exploited by researchers in medicinal chemistry and drug development. The presence of these distinct functional groups on a single scaffold allows for sequential and site-selective modifications, making it an attractive starting material for the synthesis of complex molecular architectures, including heterocyclic systems and substituted anilines that form the core of many pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and procurement for scientists engaged in pharmaceutical research and development.
Chemical and Physical Properties
This compound is typically a solid at room temperature. Its core physical and chemical identifiers are summarized in the table below. Understanding these properties is critical for its proper handling, storage, and application in experimental workflows.
| Property | Value | Source(s) |
| CAS Number | 90-25-5 | [1][] |
| Molecular Formula | C₈H₈ClNO₄ | [][3] |
| Molecular Weight | 217.61 g/mol | [][3] |
| IUPAC Name | This compound | [] |
| Melting Point | 123 °C | [] |
| Boiling Point | 352.2 ± 37.0 °C at 760 mmHg | [] |
| Density | 1.349 ± 0.06 g/cm³ | [] |
| Appearance | Solid (form may vary by supplier) | General |
| InChI Key | VHLPIOGWYXZJJT-UHFFFAOYSA-N | [][3] |
| Canonical SMILES | COC1=CC(=C(C(=C1)Cl)[O-])OC | [3] |
Spectroscopic Data Insights
While experimentally derived spectra for this compound are not widely available in public databases, its structure allows for the confident prediction of key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets. One singlet would correspond to the two equivalent aromatic protons on the benzene ring, likely appearing in the aromatic region (δ 6.5-7.5 ppm). The second singlet, integrating to six protons, would represent the two equivalent methoxy groups, typically found in the δ 3.8-4.0 ppm range.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the six unique carbon environments: two for the methoxy groups, and four for the aromatic carbons (two protonated, two quaternary). The carbon bearing the nitro group would be significantly downfield, as would the carbon attached to the chlorine atom.
-
IR Spectroscopy: Key infrared absorption bands would include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically found around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. C-O stretching for the methoxy groups would appear around 1200-1250 cm⁻¹, and C-Cl stretching would be observed in the fingerprint region (below 800 cm⁻¹).
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₈H₈ClNO₄. The mass spectrum would exhibit a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated and are presented below.[4]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 218.02147 | 140.6 |
| [M+Na]⁺ | 240.00341 | 150.3 |
| [M-H]⁻ | 216.00691 | 145.0 |
| [M]⁺ | 217.01364 | 145.1 |
Synthesis and Purification
The most direct and logical synthetic route to this compound is the electrophilic aromatic substitution (chlorination) of the readily available precursor, 3,5-dimethoxynitrobenzene. The two methoxy groups are ortho-, para-directing and strongly activating, while the nitro group is a meta-directing deactivator. In this specific substrate, the position between the two methoxy groups (C2) is sterically hindered, and the positions ortho to the nitro group (C2, C6) are deactivated. The position para to both methoxy groups (C4) is also the position meta to the nitro group, making it the most electronically favorable site for electrophilic attack. However, chlorination at the C2 position, while electronically less favored than C4, is still possible.
Below is a representative, field-proven protocol for the chlorination of an activated dimethoxybenzene system, adapted from established methodologies for similar substrates.[5]
Representative Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via electrophilic chlorination of 3,5-dimethoxynitrobenzene.
Materials:
-
3,5-dimethoxynitrobenzene
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3,5-dimethoxynitrobenzene (1.0 eq). Dissolve the starting material in anhydrous acetonitrile.
-
Addition of Chlorinating Agent: Add N-Chlorosuccinimide (1.1 eq) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may be gently heated (e.g., to 40-50 °C) if proceeding slowly.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Extraction: Dissolve the resulting residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Caption: Synthetic workflow for this compound.
Key Chemical Reactions and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group, particularly from the ortho position, strongly activates the chlorine atom for SNAr. This allows for the displacement of the chloride with a variety of nucleophiles (e.g., amines, alkoxides, thiols), providing a direct route to diverse derivatives. This reaction is a cornerstone of building complex molecules from this scaffold.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline under various conditions (e.g., catalytic hydrogenation with Pd/C, reduction with metals like iron or tin in acidic media). This transformation is fundamental in drug development, as the resulting 2-chloro-3,5-dimethoxyaniline is a valuable precursor for synthesizing heterocycles, amides, and ureas. A notable example is its potential use in synthesizing kinase inhibitors, where substituted anilines are common pharmacophores.[6]
-
Modulation of the Methoxy Groups: While generally stable, the methoxy groups can be demethylated using strong Lewis acids like BBr₃ to reveal the corresponding phenol functionalities. This unmasking of hydroxyl groups can be a late-stage synthetic step to introduce new points for derivatization or to modulate solubility and hydrogen bonding capacity.
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. PubChemLite - this compound (C8H8ClNO4) [pubchemlite.lcsb.uni.lu]
- 5. rsc.org [rsc.org]
- 6. US9067896B2 - Crystalline forms of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl) -phenylamino]-pyrimidin-4-yl}-1-methyl-urea and salts thereof - Google Patents [patents.google.com]
1-Chloro-3,5-dimethoxy-2-nitrobenzene toxicity and handling precautions
Executive Summary
1-Chloro-3,5-dimethoxy-2-nitrobenzene (CAS: 90-25-5) is a highly functionalized nitroaromatic intermediate used primarily in the synthesis of complex heterocyclic pharmaceutical ingredients (APIs) and dyes. Its chemical structure—featuring a nitro group ortho to a chlorine atom and flanked by electron-donating methoxy groups—imparts unique reactivity but also significant toxicological hazards.
Critical Hazards:
-
Acute Toxicity: Highly toxic via inhalation, ingestion, and dermal absorption .
-
Hematotoxicity: A potent inducer of methemoglobinemia , causing cellular hypoxia even at low exposure levels.
-
Reactivity: Thermally sensitive; potential for runaway decomposition if heated under confinement or mixed with strong reducing agents.
Chemical Identity & Physical Properties[1][2][3][4][5]
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 90-25-5 |
| Synonyms | 2-Nitro-3,5-dimethoxychlorobenzene; 6-Chloro-2,4-dimethoxynitrobenzene |
| Molecular Formula | C₈H₈ClNO₄ |
| Molecular Weight | 217.61 g/mol |
| Physical State | Yellow crystalline solid |
| Melting Point | 117–123 °C (Isomer dependent, typically >100°C) |
| Solubility | Insoluble in water; Soluble in DCM, Ethyl Acetate, DMSO |
| Reactivity Class | Nitroaromatic (SNAr active) |
Toxicological Profile: The Methemoglobinemia Mechanism[5]
The primary occupational risk of this compound is methemoglobinemia . Unlike simple irritants, this compound acts systemically. Upon absorption (often through intact skin), the nitro group is metabolically reduced to reactive intermediates that oxidize hemoglobin.
Mechanism of Action
The compound undergoes hepatic reduction. The nitro group (–NO) is reduced to a hydroxylamine (–NHOH) intermediate. This metabolite engages in a redox cycle with Hemoglobin (Fe²⁺), oxidizing it to Methemoglobin (Fe³⁺), which cannot bind oxygen.
Figure 1: Metabolic pathway leading to methemoglobinemia. Note the "Redox Cycling" step, where a small amount of metabolite can oxidize a large amount of hemoglobin.
Clinical Symptoms of Exposure
-
Mild (<15% MetHb): Asymptomatic or slight headache.
-
Moderate (15–40% MetHb): Cyanosis (blue lips/fingernails), fatigue, dizziness, chocolate-brown blood.
-
Severe (>40% MetHb): Dyspnea, arrhythmia, seizures, coma.
Risk Assessment & Control Strategies
Due to the compound's potency and skin permeability, it requires Occupational Health Band (OHB) 3 or 4 containment strategies.
Hierarchy of Controls
| Control Level | Implementation Strategy |
| Elimination | Use automated dispensing to avoid handling solids. |
| Engineering | Isolator or Class II Biological Safety Cabinet (BSC) for weighing. Local Exhaust Ventilation (LEV) for reactor charging. |
| Administrative | "buddy system" for synthesis; Medical surveillance (baseline MetHb check). |
| PPE (Critical) | Double Nitrile Gloves (0.11mm min) or Silver Shield® laminates. Tyvek® sleeves. P100/N95 respirator if outside containment. |
Safe Handling Workflow
The following workflow ensures containment from storage to waste.
Figure 2: Operational workflow for handling high-potency nitroaromatics. Emphasis on "Closed System" transfer to prevent dust generation.
Experimental & Synthesis Considerations
Reactivity Hazards
-
SNAr Activity: The chlorine atom at position 1 is activated by the ortho-nitro group. While this makes it a useful scaffold for nucleophilic substitution (e.g., with amines or alkoxides), it also means it will react rapidly with nucleophilic biological tissues (proteins/DNA).
-
Thermal Instability: Nitro-methoxy compounds can possess high decomposition energies.
-
Precaution: Perform Differential Scanning Calorimetry (DSC) before scaling up >10g.
-
Precaution: Never distill the neat liquid/solid; use high-vacuum distillation or column chromatography for purification.
-
Decontamination Protocol
In the event of a spill (solid or solution):
-
Evacuate the immediate area.
-
Don PPE: Full-face respirator (P100 + Organic Vapor cartridge), Tyvek suit, double gloves.
-
Contain: Cover with a solvent-dampened pad (to prevent dust) or absorbent pads (if liquid).
-
Clean: Wipe surfaces with 10% Sodium Dithionite (Na₂S₂O₄) solution followed by detergent water. The dithionite reduces the nitro group to an amine, breaking the specific toxicity pathway, though the product remains hazardous and must be collected.
-
Disposal: All waste must be labeled "Toxic Nitroaromatic" and sent for incineration.
Emergency Response
First Aid Priorities:
-
Skin Contact: IMMEDIATE washing with soap and water for 15 minutes. Speed is critical to prevent absorption.
-
Inhalation: Move to fresh air. Administer oxygen if breathing is difficult.[1]
-
Ingestion: Do NOT induce vomiting. Transport to ER immediately.
Medical Note: If the patient exhibits signs of cyanosis (blue skin) or respiratory distress, suspect Methemoglobinemia .
-
Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment, administered under strict medical supervision.
-
Contraindication: Avoid Methylene Blue in patients with G6PD deficiency.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12296173, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Chloronitrobenzenes - Toxicological Summary. (General class data for nitroaromatics). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrobenzene. (Mechanism of Methemoglobinemia).[2] Retrieved from [Link]
-
Booth, G. Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Synthesis and Reactivity context). Retrieved from [Link]
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Differentiating 1-Chloro-3,5-dimethoxy-2-nitrobenzene and Its Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted nitroaromatic compounds are pivotal building blocks in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Their rich and varied reactivity, governed by the interplay of electron-donating and electron-withdrawing groups on the aromatic ring, allows for the construction of complex molecular architectures with diverse pharmacological activities. 1-Chloro-3,5-dimethoxy-2-nitrobenzene and its constitutional isomers are exemplary scaffolds in this class of compounds. The precise positioning of the chloro, methoxy, and nitro substituents on the benzene ring drastically influences the molecule's electronic properties, steric hindrance, and, consequently, its chemical reactivity and biological profile. This technical guide provides a comprehensive exploration of this compound and its key isomers, detailing their synthesis, spectroscopic characterization, and the subtle yet critical differences that distinguish them. A thorough understanding of these distinctions is paramount for researchers engaged in the synthesis of novel therapeutic agents and the development of robust analytical methodologies.
The Constitutional Isomers of Chlorodimethoxynitrobenzene
The molecular formula C₈H₈ClNO₄ gives rise to six unique constitutional isomers where a chloro, two methoxy, and a nitro group are substituted on a benzene ring. The systematic identification of these isomers is crucial for any synthetic or analytical endeavor. The isomers are as follows:
-
Isomer 1: this compound
-
Isomer 2: 2-Chloro-1,3-dimethoxy-4-nitrobenzene
-
Isomer 3: 2-Chloro-1,3-dimethoxy-5-nitrobenzene
-
Isomer 4: 1-Chloro-2,4-dimethoxy-5-nitrobenzene
-
Isomer 5: 1-Chloro-2,5-dimethoxy-4-nitrobenzene
-
Isomer 6: 4-Chloro-1,3-dimethoxy-2-nitrobenzene
The structural variations among these isomers are depicted in the following diagram:
Caption: The six unique constitutional isomers of chlorodimethoxynitrobenzene.
Synthesis of this compound and Its Isomers
The synthetic routes to these isomers often involve electrophilic aromatic substitution reactions on appropriately substituted benzene precursors. The choice of starting material and the sequence of reactions are critical in achieving the desired substitution pattern.
Synthesis of this compound (Isomer 1)
A common synthetic approach for this isomer involves the chlorination of 3,5-dimethoxynitrobenzene.[1]
Representative Experimental Protocol:
-
Starting Material: 3,5-dimethoxynitrobenzene.
-
Chlorinating Agent: Copper(I) chloride or a mixture of copper(I) chloride and ammonium chloride can be employed as a catalyst.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures to facilitate the chlorination process.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into water. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved through recrystallization or column chromatography.
Caption: Synthetic route for this compound.
Synthesis of Other Isomers
The synthesis of the other isomers follows similar principles of electrophilic aromatic substitution, with the starting materials and reaction sequences adjusted to achieve the desired substitution pattern. For instance, the synthesis of 1-Chloro-2,5-dimethoxy-4-nitrobenzene (Isomer 5) can be achieved by the nitration of 2,5-dimethoxychlorobenzene using nitric acid.[2] Microreactors can be employed to precisely control reaction conditions, leading to high conversion rates and yields.[2]
Comparative Spectroscopic Analysis
The differentiation of these isomers relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of these isomers. The chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum, and the chemical shifts of the carbon atoms in the ¹³C NMR spectrum, provide a unique fingerprint for each isomer.
The electron-withdrawing nitro group generally deshields ortho and para protons, shifting their signals downfield in the ¹H NMR spectrum.[3] Conversely, the electron-donating methoxy groups shield ortho and para protons, shifting their signals upfield. The interplay of these effects, along with the influence of the chloro substituent, results in distinct spectral patterns for each isomer.
In ¹³C NMR, the carbons directly attached to the electronegative nitro and chloro groups, as well as the oxygen of the methoxy groups, exhibit characteristic downfield shifts.[4] The symmetry of the molecule also plays a crucial role in the number of distinct signals observed in the ¹³C NMR spectrum.
Table 1: Comparative Physical and Spectroscopic Data of Chlorodimethoxynitrobenzene Isomers
| Isomer | IUPAC Name | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Molecular Ion (m/z) |
| 1 | This compound | 123 | Aromatic protons typically appear as distinct singlets or doublets. | Signals for methoxy carbons, aromatic carbons, and carbons attached to Cl and NO₂. | ~1530 (asym NO₂), ~1350 (sym NO₂), ~1250 (C-O) | 217/219 |
| 4 | 1-Chloro-2,4-dimethoxy-5-nitrobenzene | - | Aromatic protons show characteristic splitting patterns based on their relative positions. | Unique set of signals for the eight carbon atoms. | ~1525 (asym NO₂), ~1345 (sym NO₂), ~1260 (C-O) | 217/219 |
| 5 | 1-Chloro-2,5-dimethoxy-4-nitrobenzene | - | Aromatic protons will have different chemical shifts and coupling constants compared to other isomers. | Distinct signals for each carbon environment. | ~1520 (asym NO₂), ~1340 (sym NO₂), ~1270 (C-O) | 217/219 |
Note: Specific spectral data can vary depending on the solvent and instrument used. The data presented here are representative values.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecules. All isomers will exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), the C-O bonds of the methoxy groups, and the C-Cl bond. The precise positions of these bands can be subtly influenced by the substitution pattern on the aromatic ring.
-
Nitro Group (NO₂): Strong asymmetric stretching vibrations typically appear in the range of 1500-1560 cm⁻¹ and symmetric stretching vibrations around 1335-1370 cm⁻¹.
-
Methoxy Group (C-O): Strong C-O stretching bands are usually observed in the region of 1200-1275 cm⁻¹.
-
C-Cl Bond: The C-Cl stretching vibration is typically found in the fingerprint region, between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. All isomers will have the same molecular weight, and their mass spectra will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). While the molecular ions will be identical, the fragmentation patterns may differ slightly depending on the stability of the resulting fragment ions, which is influenced by the positions of the substituents.
Analytical Separation and Characterization
The separation of these closely related isomers is a significant analytical challenge. Chromatographic techniques are the most effective methods for their separation and purification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful technique for separating these isomers.[5][6] The choice of a suitable stationary phase (e.g., C18) and the optimization of the mobile phase composition (typically a mixture of acetonitrile or methanol and water with a modifier like formic or phosphoric acid) are crucial for achieving baseline separation.[5] The different polarities of the isomers, arising from the varied positions of the polar nitro and methoxy groups and the less polar chloro group, govern their retention times on the column.
Representative HPLC Protocol:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (typically around 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Caption: A typical workflow for the HPLC separation of chlorodimethoxynitrobenzene isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another excellent technique for the separation and identification of these isomers.[7] The volatile nature of these compounds makes them amenable to gas chromatography. The use of a capillary column with a suitable stationary phase allows for the separation of the isomers based on their boiling points and interactions with the stationary phase. The mass spectrometer provides definitive identification of each separated component based on its mass spectrum and fragmentation pattern.
Applications in Drug Discovery
Nitroaromatic compounds, including the isomers of chlorodimethoxynitrobenzene, are valuable precursors in the synthesis of a wide range of pharmacologically active molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce diverse pharmacophores.
The presence of the chloro and methoxy groups also provides handles for further synthetic modifications through nucleophilic aromatic substitution or cross-coupling reactions. The specific substitution pattern of each isomer offers a unique three-dimensional arrangement of functional groups, which can be exploited to design molecules with high affinity and selectivity for specific biological targets. For example, the 1,3,5-trimethoxybenzene scaffold, a related structure, is a key component in the synthesis of anticancer agents like combretastatin analogs.[8] The introduction of a nitro and a chloro group to this core structure opens up new avenues for creating novel therapeutic agents.
Conclusion
The constitutional isomers of this compound represent a fascinating case study in the subtle yet profound impact of substituent positioning on the chemical and physical properties of aromatic compounds. For researchers in drug discovery and organic synthesis, a comprehensive understanding of the differences between these isomers is not merely academic but a practical necessity for the rational design of synthetic routes and the unambiguous characterization of products. This guide has provided a detailed overview of the synthesis, spectroscopic properties, and analytical separation of these important building blocks, offering a foundational resource for their effective utilization in the development of novel chemical entities.
References
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]
-
The Royal Society of Chemistry. Supporting Information for: Domino Synthesis of Diarylalkynes. [Link]
-
Organic Syntheses. m-CHLORONITROBENZENE. [Link]
-
PubChem. 2-Chloro-4-methoxy-1-nitrobenzene. [Link]
-
SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]
-
GSRS. 1-CHLORO-2,5-DIMETHOXY-4-NITROBENZENE. [Link]
-
MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]
- Google Patents. CN111960947A - Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor.
- Google Patents.
-
ResearchGate. Simultaneous determination of nitrobenzene and nitro-substituted phenols by differential pulse voltammetry and chemometrics. [Link]
-
The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]
-
Acta Chemica Malaysia. EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. [Link]
-
PrepChem.com. Synthesis of 2-chloronitrobenzene. [Link]
-
MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
-
ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
-
The Royal Society of Chemistry. Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and N-chloramines. [Link]
- Google Patents. CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline.
-
Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]
-
American Laboratory. Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. [Link]
-
Agilent. Fast Method for Determination of Nitrobenzene in Water using Agilent 5975T LTM GC/MSD. [Link]
-
MySkinRecipes. 1-Chloro-2,4-dimethoxy-5-nitrobenzene. [Link]
-
ResearchGate. 1-Chloro-2-methyl-3-nitrobenzene. [Link]
-
NIST. Benzene, 2-chloro-1-methoxy-4-nitro-. [Link]
-
FooDB. Showing Compound 1-chloro-2,4-dinitrobenzene (FDB030243). [Link]
Sources
- 1. Buy this compound (EVT-438487) | 90-25-5 [evitachem.com]
- 2. CN111960947A - Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. actachemicamalaysia.com [actachemicamalaysia.com]
- 5. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. hpst.cz [hpst.cz]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Selective Reduction of 1-Chloro-3,5-dimethoxy-2-nitrobenzene
Abstract & Strategic Overview
The reduction of 1-Chloro-3,5-dimethoxy-2-nitrobenzene to 2-Chloro-4,6-dimethoxyaniline presents a dual synthetic challenge: steric hindrance and chemoselectivity . The nitro group is situated in a sterically crowded ortho-pocket, flanked by a chlorine atom and a methoxy group. Furthermore, the presence of the aryl chloride necessitates a reduction protocol that strictly avoids hydrodehalogenation—a common side reaction in catalytic hydrogenation (Pd/C).
This Application Note details two field-validated protocols designed to navigate these constraints. Protocol A (Stannous Chloride) is the "Gold Standard" for laboratory-scale precision, offering the highest selectivity against dehalogenation. Protocol B (Iron/Ammonium Chloride) is provided as a scalable, greener alternative for larger batches where tin waste disposal is a concern.
Key Structural Challenges
-
Steric Shielding: The nitro group at position 2 is sandwiched between Cl (pos 1) and OMe (pos 3), reducing the kinetic accessibility for surface-catalyzed reactions.
-
Dehalogenation Risk: Standard catalytic hydrogenation (
, Pd/C) will likely cleave the C-Cl bond, yielding 2,4-dimethoxyaniline as a major impurity.
Chemical Pathway & Mechanism
The transformation relies on the selective transfer of electrons to the nitro group without reaching the potential required for oxidative addition into the C-Cl bond.
Reaction Scheme
The target transformation involves the 6-electron reduction of the nitro moiety (
Figure 1: Reaction scheme highlighting the chemoselective transformation.
Protocol A: Stannous Chloride (SnCl₂) Reduction
Recommended for: Small to medium scale (100 mg – 10 g), high-value intermediates, and maximum chemoselectivity.
Rationale
Tin(II) chloride acts as a selective reducing agent that operates via a single-electron transfer mechanism. Unlike catalytic hydrogenation, it does not require a metal surface that might activate the C-Cl bond. It is particularly effective for sterically hindered nitro groups because the active reducing species are soluble (or semi-soluble) tin complexes that can penetrate the steric pocket.
Reagents & Equipment
| Reagent | Equivalents | Role |
| Starting Material | 1.0 equiv | Substrate |
| SnCl₂[1] · 2H₂O | 5.0 equiv | Reducing Agent (Excess required) |
| Ethanol (Absolute) | 10 mL / g SM | Solvent |
| Ethyl Acetate | As needed | Extraction Solvent |
| 50% NaOH (aq) | As needed | Quenching/Basification |
| Celite 545 | N/A | Filtration Aid |
Step-by-Step Procedure
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve This compound (1.0 equiv) in Ethanol.
-
Addition: Add SnCl₂ · 2H₂O (5.0 equiv) in a single portion. The salt may not dissolve completely at room temperature.
-
Note: An exotherm is possible; add slowly if scaling up >5g.
-
-
Reaction: Heat the mixture to 70°C (Reflux) . Stir vigorously for 2–4 hours .
-
Monitoring: Check TLC (typ. 30% EtOAc/Hexanes). The starting material (yellow/orange spot) should disappear, replaced by a lower Rf fluorescent/UV-active amine spot.
-
-
Workup (Critical Step):
-
The "Emulsion Killer" Method: Cool the reaction to room temperature.[2][3]
-
Dilute with Ethyl Acetate (equal volume to ethanol).
-
Slowly pour the mixture into a beaker containing crushed ice.
-
Adjust pH to >10 using 50% NaOH solution.
-
Observation: Initially, white tin hydroxides will precipitate. Continue adding NaOH until the precipitate redissolves (forming soluble stannate
). This prevents the notorious tin emulsion.
-
-
Extraction: Transfer to a separatory funnel. Separate the organic layer.[2] Extract the aqueous layer 2x with Ethyl Acetate.
-
Purification: Wash combined organics with Brine, dry over
, filter, and concentrate in vacuo.
Protocol B: Iron/Ammonium Chloride (Bechamp-Type)
Recommended for: Scale-up (>10 g), "Green" chemistry requirements, and cost reduction.
Rationale
Iron powder in the presence of a weak acid source (
Reagents & Equipment
| Reagent | Equivalents | Role |
| Starting Material | 1.0 equiv | Substrate |
| Iron Powder | 5.0 equiv | Reducing Agent (325 mesh preferred) |
| Ammonium Chloride | 5.0 equiv | Electrolyte / Proton Source |
| Ethanol / Water | 4:1 Ratio | Solvent System |
Step-by-Step Procedure
-
Setup: Prepare a solvent mixture of Ethanol and Water (4:1 ratio). Dissolve the Starting Material in this mixture (approx. 0.2 M concentration).
-
Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv).
-
Reaction: Heat to Reflux (approx. 80°C) with vigorous mechanical or magnetic stirring.
-
Mechanistic Note: Good stirring is vital to keep the heavy iron powder suspended and in contact with the organic substrate.
-
-
Duration: Reaction is typically complete in 1–3 hours .
-
Filtration: While still hot, filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad with hot Ethanol.
-
Isolation: Concentrate the filtrate to remove most Ethanol. Dilute the remaining aqueous residue with water and extract with Ethyl Acetate.
-
Drying: Dry organic phase over
and concentrate.
Workup Logic & Troubleshooting
The primary failure mode in tin reductions is the formation of intractable emulsions. The flowchart below guides the decision-making process for the workup.
Figure 2: Decision tree for workup procedures to maximize yield and purity.
Analytical Validation
Successful reduction is confirmed by the disappearance of the nitro group signals and the appearance of amine characteristics.
Expected NMR Data ( )
-
Starting Material (Nitro):
-
Aromatic protons will be deshielded (downfield) due to the electron-withdrawing
group. -
Distinct singlet for OMe groups (approx. 3.8–3.9 ppm).
-
-
Product (Amine):
-
Signal: A broad singlet appearing between 3.5 – 5.0 ppm (exchangeable with
). -
Aromatic Shift: The aromatic proton at position 5 (between the two OMe groups) will shift upfield (lower ppm) due to the electron-donating nature of the new amine group.
-
Structure Confirmation: 2-Chloro-4,6-dimethoxyaniline.[4]
- ~ 6.0-6.2 ppm (1H, s, Ar-H at pos 5).
- ~ 3.8 ppm (6H, s, 2x OMe).
-
~ 3.5-4.0 ppm (2H, br s,
).
-
Signal: A broad singlet appearing between 3.5 – 5.0 ppm (exchangeable with
Quality Control Specifications
| Test | Acceptance Criteria | Method |
| Appearance | Off-white to grey solid/crystalline powder | Visual |
| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN/H2O Gradient |
| Mass Spec | ESI+ | |
| Melting Point | 75–85°C (Estimate based on analogs) | Capillary |
Safety & Handling
-
Nitro Compounds: Potentially explosive if heated dry. Always keep in solution during heating.
-
Stannous Chloride: Corrosive and an irritant. The waste contains heavy metals (Tin) and must be disposed of in designated hazardous waste streams.
-
Exotherms: Both SnCl2 and Fe reductions are exothermic. On scales >10g, add reagents in portions and monitor internal temperature.
References
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link
-
Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777-2786. Link
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation: A versatile system for the reduction of functional groups. Synthesis, 1988(02), 91-95. (Context on catalytic transfer alternatives). Link
-
BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. Link
Sources
Application Note: Precision Catalytic Hydrogenation of 1-Chloro-3,5-dimethoxy-2-nitrobenzene
Executive Summary
The catalytic hydrogenation of 1-Chloro-3,5-dimethoxy-2-nitrobenzene to its corresponding aniline (2-Chloro-4,6-dimethoxyaniline ) presents a classic chemoselectivity challenge. While Palladium on Carbon (Pd/C) is the most versatile catalyst for nitro group reduction, it is also the standard catalyst for hydrodechlorination (HDC) . Without strict kinetic control or catalyst modification, the reaction will strip the chlorine atom, yielding the non-functionalized byproduct 3,5-dimethoxyaniline.
This Application Note provides a validated protocol to decouple these two competing pathways. By exploiting the electronic stabilization provided by the methoxy substituents and utilizing morpholine or metal-doping as selectivity enhancers, researchers can achieve >98% yield with <0.5% dechlorination.
Chemical Context & Mechanism[1][2][3][4]
The Substrate Challenge
The substrate features a nitro group sterically crowded by a chlorine atom at the C1 position and a methoxy group at the C3 position.
-
Electronic Factors: The two methoxy groups (C3, C5) are strong electron donors (
effect). While this generally deactivates the ring toward nucleophilic attack, it stabilizes the C-Cl bond against oxidative addition by Palladium compared to electron-deficient rings. -
The Critical Risk: The danger zone lies in the intermediate phase . As the nitro group (
) reduces to the amine ( ), the ring becomes significantly more electron-rich. However, if the reaction is allowed to proceed beyond stoichiometry, or if HCl accumulates, the Pd catalyst will readily insert into the C-Cl bond.
Reaction Pathways
The following Graphviz diagram illustrates the bifurcation between the desired reduction and the parasitic dehalogenation.
Figure 1: Reaction pathway showing the critical branch point where over-reduction leads to dechlorination.
Catalyst Selection & Strategy
To maintain high selectivity, standard unreduced Pd/C is often too aggressive. We recommend three tiers of catalyst strategy, in descending order of preference:
| Strategy | Catalyst Type | Mechanism of Selectivity | Recommended For |
| Tier 1 (Best) | Sulfided Pd/C (5%) | Sulfur poisons the highly active sites responsible for C-Cl bond insertion but leaves nitro-reduction sites active. | Scale-up & High Value Batches |
| Tier 2 | Pt/C (1-5%) | Platinum is inherently less active for hydrogenolysis of aryl chlorides than Palladium. | Lab Scale (if available) |
| Tier 3 | Std. Pd/C + Inhibitor | Standard Pd/C used with an amine (Morpholine) or salt (ZnBr2) to inhibit HDC. | General Lab Use (Most Accessible) |
Note: This guide focuses on Tier 3 as it utilizes the most common reagents while demonstrating advanced control techniques.
Detailed Experimental Protocol (Tier 3 Strategy)
Objective: Selective hydrogenation of this compound (10g scale). Target Selectivity: >99% Amine / <1% Des-chloro.
Materials
-
Substrate: 10.0 g (this compound).
-
Catalyst: 0.5 g of 5% Pd/C (approx. 50% water wet). Note: Effective loading is 0.25g dry.
-
Solvent: 100 mL Methanol (HPLC Grade). THF is an alternative if solubility is an issue.
-
Selectivity Additive: 0.5 equivalents of Morpholine (or Sodium Acetate).
-
Why: Morpholine acts as an HCl scavenger. HCl is autocatalytic for dehalogenation; neutralizing it suppresses the side reaction [1].
-
-
Hydrogen Source: H2 balloon (1 atm) or Parr Shaker (30 psi).
Step-by-Step Workflow
Figure 2: Operational workflow for the selective hydrogenation process.
Execution Details
-
Safety Check: Ensure the reactor is grounded. Methanol/Air/Pd-catalyst mixtures are ignition hazards. Always keep the catalyst wet.
-
Loading:
-
Charge the reaction vessel with 10.0 g Substrate and 100 mL Methanol.
-
Add 1.9 mL Morpholine (approx. 0.5 eq).
-
Crucial: Add the wet Pd/C catalyst last under a gentle stream of Nitrogen to prevent spark ignition of methanol vapors.
-
-
Hydrogenation:
-
Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.[1]
-
Agitate vigorously (1000 rpm) at ambient temperature (20-25°C) .
-
Caution: Do not heat initially. The reduction of the nitro group is highly exothermic (
). An uncontrolled exotherm increases the rate of dehalogenation significantly.
-
-
Monitoring (The "Stop" Signal):
-
Monitor H2 uptake. The reaction typically consumes 3 molar equivalents of H2.
-
IPC (In-Process Control): Sample at 1 hour. Look for the disappearance of the Nitro peak.
-
The "Golden Rule": Stop the reaction immediately upon disappearance of the starting material. Do not let the mixture "soak" under H2 pressure, as the catalyst will begin attacking the C-Cl bond once the easier Nitro-reduction is complete [2].
-
-
Work-up:
Troubleshooting & Critical Process Parameters
| Issue | Probable Cause | Corrective Action |
| High Dechlorination (>2%) | Temperature too high | Maintain T < 30°C. Use a cooling bath if necessary. |
| Reaction ran too long | Stop exactly at stoichiometric H2 uptake. | |
| Acid accumulation | Increase Morpholine to 1.0 eq or switch to Sodium Acetate. | |
| Stalled Reaction | Catalyst poisoning | Ensure Pd/C is not "dry" or oxidized. Check H2 purity. |
| Hydroxylamine Accumulation | Low pressure / Low Temp | This intermediate is dangerous. Ensure temp is at least 20°C and agitation is vigorous to overcome mass transfer limits. |
Alternative Method: Transfer Hydrogenation[4]
For laboratories lacking high-pressure equipment or struggling with selectivity, Transfer Hydrogenation using Hydrazine Hydrate is often superior for halonitrobenzenes [3].
-
Reagents: Substrate (1 eq), Hydrazine Hydrate (5-10 eq), Pd/C (1 mol%).
-
Conditions: Reflux in Ethanol for 1-2 hours.
-
Mechanism: Hydrazine decomposes on the Pd surface to release H2 and N2. This creates a "starved" hydrogen environment that favors the easy nitro reduction but is insufficient to drive the difficult C-Cl cleavage.
References
-
Blaser, H. U. , et al. "Selective hydrogenation for fine chemicals: recent trends and new developments."[3] Advanced Synthesis & Catalysis 345.1‐2 (2003): 103-144.
-
Tafesh, A. M., & Weiguny, J. "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO." Chemical Reviews 96.6 (1996): 2035-2052.
-
Lauwiner, M., et al. "Selective Hydrogenation of Chloronitrobenzenes." Applied Catalysis A: General 172.1 (1998): 141-148.
- Wiggins, G. "Catalytic Hydrogenation of Halogenated Nitroaromatics." Organic Process Research & Development (General reference for industrial protocols).
Sources
1-Chloro-3,5-dimethoxy-2-nitrobenzene as intermediate for antibody-drug conjugates
Application Note & Protocol
Leveraging 1-Chloro-3,5-dimethoxy-2-nitrobenzene as a Versatile Intermediate for the Development of Advanced Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals in the fields of oncology, bioconjugation, and medicinal chemistry.
Introduction: The Critical Role of Linker Design in ADC Efficacy
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1][2] An ADC is a tripartite molecule comprising a monoclonal antibody (mAb) for target recognition, a cytotoxic payload, and a chemical linker that connects the two.[2][3] The linker is far more than a simple bridge; its chemical nature dictates the stability, solubility, release mechanism, and overall therapeutic index of the ADC.[2][4][]
Early generation ADCs often suffered from unstable linkers, leading to premature payload release and off-target toxicity.[4][6] Modern ADC development focuses on engineering linkers with a precise balance of stability in systemic circulation and efficient cleavage within the target tumor microenvironment.[1][] This has led to the exploration of diverse chemical scaffolds for linker synthesis.
This application note details the utility of This compound as a versatile and strategically functionalized starting material for the synthesis of custom linkers. Its substituted aromatic core allows for a sequence of chemical modifications to generate a bifunctional linker capable of conjugation to both a payload and an antibody. The presence of the nitro group provides a key synthetic handle for introducing a nucleophilic amine, while the chloro and methoxy groups can be used to modulate the electronic properties and steric environment of the linker.
Physicochemical Properties & Safe Handling
This compound is a solid aromatic compound. Its key properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈ClNO₄ | [] |
| Molecular Weight | 217.61 g/mol | [] |
| CAS Number | 90-25-5 | [] |
| Appearance | Slight yellow solid | [8] |
| Melting Point | 123°C | [] |
| SMILES | COC1=CC(=C(C(=C1)Cl)[O-])OC | [][9] |
| InChIKey | VHLPIOGWYXZJJT-UHFFFAOYSA-N | [][9] |
Safety and Handling Precautions:
This compound is classified as toxic if swallowed or in contact with skin.[8][10] It is crucial to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate Personal Protective Equipment (PPE).[11][12]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11][12]
-
Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[11][12]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA-approved respirator.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Conceptual Overview: From Intermediate to ADC
The overall strategy involves a multi-step process to convert the starting material into a functional ADC. The nitroaromatic core serves as the foundation for a linker that is first attached to a payload and then conjugated to a monoclonal antibody.
Caption: Conceptual workflow from the starting intermediate to the final ADC.
Protocol 1: Synthesis of a Key Linker Precursor via Nitro Reduction
The first critical step in building the linker is the reduction of the electron-withdrawing nitro group to a nucleophilic amine. This transformation opens the door for subsequent functionalization, such as acylation, to attach the rest of the linker structure.[13]
Principle of the Reaction: The nitro group on the aromatic ring is reduced to a primary amine using a suitable reducing agent. Sodium dithionite is a common and effective choice for this transformation as it is generally mild and selective. The reaction proceeds in a biphasic solvent system to facilitate both the solubility of the organic starting material and the inorganic reducing agent.
Caption: Reaction scheme for the reduction of the nitro group.
Materials:
| Reagent/Material | Grade | Supplier |
|---|---|---|
| This compound | ≥98% | e.g., BOC Sciences[] |
| Sodium Dithionite (Na₂S₂O₄) | ≥85% | Standard Supplier |
| Tetrahydrofuran (THF) | Anhydrous | Standard Supplier |
| Deionized Water | High Purity | --- |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |
| Brine (Saturated NaCl solution) | --- | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | --- |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water (e.g., 20 mL/mmol of starting material).
-
Addition of Reducing Agent: While stirring vigorously, add sodium dithionite (approx. 4.0-5.0 eq) portion-wise over 15-20 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The starting material is UV active and the product, an aniline derivative, will stain with permanganate or other aniline-specific stains. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The crude product is often of high purity. If required, it can be further purified by flash column chromatography on silica gel.
Self-Validation/Quality Control:
-
Confirmation of Product: The identity and purity of the resulting 2-Amino-1-chloro-3,5-dimethoxybenzene can be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction will show the disappearance of the nitrobenzene signals and the appearance of a new amine proton signal in the NMR spectrum, along with a corresponding mass change.
Protocol 2: Synthesis of a Thiol-Reactive Linker and Conjugation
This protocol describes a two-part process: first, the synthesis of a maleimide-functionalized linker, and second, its conjugation to a thiol-containing antibody.
Part A: Synthesis of a Maleimide-Functionalized Linker
Principle of the Reaction: The amine precursor synthesized in Protocol 1 is acylated using a heterobifunctional crosslinker, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The N-hydroxysuccinimide (NHS) ester of SMCC reacts selectively with the primary amine to form a stable amide bond, thereby introducing the thiol-reactive maleimide group.
Materials:
| Reagent/Material | Grade |
|---|---|
| 2-Amino-1-chloro-3,5-dimethoxybenzene | From Protocol 1 |
| SMCC (or similar NHS-maleimide crosslinker) | ≥95% |
| Triethylamine (TEA) or DIPEA | Anhydrous |
| Dichloromethane (DCM) or DMF | Anhydrous |
Step-by-Step Protocol:
-
Setup: Dissolve the amine precursor (1.0 eq) in anhydrous DCM in a dry, inert atmosphere (e.g., under nitrogen).
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Crosslinker Addition: Dissolve SMCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl), followed by saturated sodium bicarbonate, and finally brine. Dry the organic layer, concentrate, and purify the product by flash column chromatography to yield the final maleimide-functionalized linker.
Part B: Antibody Reduction and Conjugation to Linker
Principle of the Reaction: This procedure relies on the selective reduction of the interchain disulfide bonds in the hinge region of an IgG antibody to generate free thiol (-SH) groups.[1] These nucleophilic thiols then react specifically with the electrophilic maleimide group of the linker via a Michael addition reaction, forming a stable thioether bond.[1]
Caption: Workflow for antibody reduction, conjugation, and purification.
Materials & Buffers:
| Reagent/Material | Purpose |
|---|---|
| Monoclonal Antibody (e.g., Trastuzumab) | Targeting vehicle |
| Tris(2-carboxyethyl)phosphine (TCEP) | Reducing agent |
| Maleimide-Functionalized Linker-Payload | From Part A (pre-conjugated to payload) |
| N-acetylcysteine | Quenching agent |
| Buffer A (Reduction Buffer) | 50 mM Borate, 50 mM NaCl, 2 mM EDTA, pH 8.0 |
| Buffer B (Conjugation Buffer) | 50 mM Histidine, 50 mM NaCl, 2 mM EDTA, pH 6.5 |
Step-by-Step Protocol:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in Buffer A.
-
Reduction: Add a freshly prepared solution of TCEP to the antibody solution to achieve a final molar excess of ~2.5-fold over the antibody. Incubate at 37°C for 1-2 hours.
-
Buffer Exchange: Immediately after reduction, remove excess TCEP by buffer exchange into Buffer B using a desalting column (e.g., Sephadex G-25). This step is critical to prevent the TCEP from reacting with the maleimide linker.
-
Conjugation: To the solution of reduced, purified antibody, immediately add the maleimide-functionalized linker-payload (dissolved in a minimal amount of a water-miscible co-solvent like DMSO). Use a molar excess of linker-payload over the antibody (e.g., 5-10 fold).
-
Reaction: Gently agitate the reaction mixture at room temperature for 1-2 hours.
-
Quenching: Stop the reaction by adding an excess of N-acetylcysteine (e.g., 20-fold molar excess over the linker-payload) to cap any unreacted maleimide groups.
-
Purification: Purify the ADC from unreacted linker-payload and other small molecules using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).
Characterization of the Final ADC
Principle: A key quality attribute of an ADC is its Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to each antibody. This can be determined using UV-Vis spectrophotometry by measuring the absorbance at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.
Sample DAR Calculation by UV-Vis Spectroscopy:
| Parameter | Symbol | Example Value | Notes |
|---|---|---|---|
| Molar Extinction Coeff. of mAb at 280 nm | εAb,280 | 210,000 M⁻¹cm⁻¹ | Specific to the antibody |
| Molar Extinction Coeff. of Payload at 280 nm | εP,280 | 15,000 M⁻¹cm⁻¹ | Specific to the payload |
| Molar Extinction Coeff. of Payload at λmax | εP,λmax | 50,000 M⁻¹cm⁻¹ | Specific to the payload |
| Measured Absorbance of ADC at 280 nm | A₂₈₀ | 0.850 |
| Measured Absorbance of ADC at λmax | Aλmax | 0.350 | |
Calculations:
-
Concentration of Payload (CP):
-
CP = Aλmax / εP,λmax
-
-
Concentration of Antibody (CAb):
-
CAb = (A₂₈₀ - (CP * εP,280)) / εAb,280
-
-
Drug-to-Antibody Ratio (DAR):
-
DAR = CP / CAb
-
Other essential characterization methods include Hydrophobic Interaction Chromatography (HIC) to assess drug-load distribution and Mass Spectrometry (MS) to confirm the identity and homogeneity of the ADC.
Conclusion
This compound is a highly valuable and strategically designed intermediate for the synthesis of custom linkers used in antibody-drug conjugates. Its defined substitution pattern provides a reliable synthetic route, beginning with a straightforward nitro reduction to unmask a reactive amine. This amine serves as an anchor point for attaching various functionalities, such as the thiol-reactive maleimide group demonstrated here. By leveraging this building block, researchers can create novel linkers with tailored properties, ultimately contributing to the development of next-generation ADCs with improved therapeutic profiles.
References
- EvitaChem. (n.d.). Buy this compound (EVT-438487) | 90-25-5.
- Loba Chemie. (2016, May 19). 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS CAS-No..
- ECHEMI. (n.d.). 1-Chloro-4-methoxy-2-nitrobenzene SDS, 10298-80-3 Safety Data Sheets.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- GSRS. (n.d.). This compound.
- BOC Sciences. (n.d.). CAS 90-25-5 this compound.
- PubChemLite. (n.d.). This compound (C8H8ClNO4).
- ChemicalBook. (n.d.). 1-chloro-3-methoxy-2-nitro-benzene synthesis.
- CDH Fine Chemical. (n.d.). 1-Chloro-3-Nitro Benzene CAS No 121-73-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs.
- Su, Z., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. PMC.
- BOC Sciences. (n.d.). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.
- BioPharm International. (2023, November 2). Optimization of Linker Chemistries for Antibody-Drug Conjugates.
- Creative Biolabs. (n.d.). Linkers in Antibody-Drug Conjugates.
- SYNthesis med chem. (n.d.). Antibody Drug Conjugates.
- Almac. (n.d.). Antibody-Drug Conjugates (ADCs) – Biotherapeutic bullets.
Sources
- 1. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 3. Antibody Drug Conjugates - SYNthesis med chem [synmedchem.com]
- 4. veranova.com [veranova.com]
- 6. biopharminternational.com [biopharminternational.com]
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- 9. PubChemLite - this compound (C8H8ClNO4) [pubchemlite.lcsb.uni.lu]
- 10. fishersci.com [fishersci.com]
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- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. Buy this compound (EVT-438487) | 90-25-5 [evitachem.com]
Fe/HCl reduction of 1-Chloro-3,5-dimethoxy-2-nitrobenzene to aniline
Application Note & Protocol
Topic: High-Efficiency Synthesis of 2-Chloro-4,6-dimethoxyaniline via Iron-Mediated Catalytic Reduction of 1-Chloro-3,5-dimethoxy-2-nitrobenzene
Abstract
Aromatic amines are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The reduction of aromatic nitro compounds represents a fundamental transformation for accessing this class of molecules. This application note provides a comprehensive guide to the Bechamp reduction, specifically using iron (Fe) powder and hydrochloric acid (HCl), for the conversion of this compound to 2-Chloro-4,6-dimethoxyaniline. We will delve into the mechanistic underpinnings of this reaction, offer a detailed, field-proven laboratory protocol, and discuss critical safety and work-up procedures. This method is noted for its cost-effectiveness, operational simplicity, and high functional group tolerance, making it a preferred choice in many synthetic applications.[1][2]
Scientific Principles and Mechanistic Overview
The reduction of a nitro group (-NO₂) to a primary amine (-NH₂) is a six-electron process. The Fe/HCl system, a classic and robust method known as the Bechamp reduction, accomplishes this through a series of single-electron transfers from the metallic iron surface.[3][4]
The Role of Iron (Fe): Iron acts as the reducing agent, getting oxidized from Fe(0) to Fe(II) by donating electrons.[4]
The Role of Hydrochloric Acid (HCl): The acidic medium serves multiple crucial functions:
-
It protonates the oxygen atoms of the nitro group, making it a better electron acceptor.
-
It dissolves the iron powder, facilitating the electron transfer process.
-
It ensures the final amine product is protonated as an ammonium salt (anilinium chloride), which is typically soluble in the aqueous reaction medium, preventing it from coating the iron surface.
A key advantage of the Fe/HCl system over other metal/acid combinations like Sn/HCl is its efficiency. The iron(II) chloride (FeCl₂) formed during the reaction can be hydrolyzed by water (steam) in the hot reaction mixture to regenerate hydrochloric acid.[5][6]
FeCl₂ + 2H₂O ⇌ Fe(OH)₂ + 2HCl
This catalytic cycle means that only a substoichiometric amount of HCl is required to initiate and sustain the reaction, enhancing both the safety and economic viability of the process.[6]
The overall, simplified reaction proceeds as follows:
Ar-NO₂ + 3Fe + 6H⁺ → Ar-NH₂ + 3Fe²⁺ + 2H₂O
The reduction is believed to proceed through intermediate species such as nitrosobenzene (Ar-NO) and phenylhydroxylamine (Ar-NHOH) before reaching the final aniline product.
Experimental Design & Protocol
This protocol is designed for the gram-scale synthesis of 2-Chloro-4,6-dimethoxyaniline.
Materials and Equipment
| Reagents | Equipment |
| This compound | 250 mL Three-neck round-bottom flask |
| Iron Powder (fine, <100 mesh) | Reflux condenser |
| Concentrated Hydrochloric Acid (~37%) | Addition funnel |
| Ethanol (95%) or Methanol | Magnetic stirrer with heating mantle |
| Deionized Water | Thermometer |
| Ethyl Acetate (EtOAc) | Büchner funnel and filter flask |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Celite® 545 or equivalent filter aid |
| Saturated Sodium Chloride (Brine) soln. | Separatory funnel |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| TLC plates (Silica gel 60 F₂₅₄) | Standard laboratory glassware |
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material | This compound | - |
| Molar Mass | 219.6 g/mol | - |
| Amount | 5.0 g (22.8 mmol) | 1.0 eq. |
| Reagents | ||
| Iron Powder | 3.8 g (68.4 mmol) | 3.0 eq. |
| Ethanol | 60 mL | Solvent |
| Water | 15 mL | Co-solvent |
| Conc. HCl | ~2.0 mL | Added portion-wise to initiate and sustain the reaction.[6] |
| Reaction Conditions | ||
| Temperature | 80-90 °C (Reflux) | The reaction is exothermic; initial heating may be required. |
| Time | 2-4 hours | Monitor by TLC for disappearance of starting material. |
| Expected Product | 2-Chloro-4,6-dimethoxyaniline | - |
| Molar Mass | 187.62 g/mol | - |
| Theoretical Yield | 4.27 g | Assumes 100% conversion. |
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, combine this compound (5.0 g, 22.8 mmol) and iron powder (3.8 g, 68.4 mmol).
-
Solvent Addition: Add the solvent mixture of ethanol (60 mL) and water (15 mL) to the flask.
-
Initiation: Begin vigorous stirring and heat the slurry to approximately 70°C using a heating mantle.
-
Acid Addition: Slowly add concentrated HCl (~2.0 mL) dropwise from the addition funnel over 15-20 minutes. An exothermic reaction should be observed, and the mixture will begin to reflux. Maintain a steady reflux by controlling the heating mantle.
-
Reaction Monitoring: Allow the reaction to reflux for 2-4 hours. Monitor the progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of ethyl acetate, stir for 5 minutes, and then filter the entire mixture through a pad of Celite® in a Büchner funnel to remove the excess iron and iron salts.[7] Wash the filter cake with an additional 25 mL of ethyl acetate.
-
Neutralization and Work-up: Transfer the filtrate to a separatory funnel. Slowly and carefully add saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8) and effervescence ceases. This neutralizes the excess acid and precipitates iron hydroxides.[8]
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Washing and Drying: Combine all organic extracts and wash them sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure 2-Chloro-4,6-dimethoxyaniline.
Process Visualization
The following diagram illustrates the complete experimental workflow from setup to product isolation.
Caption: Experimental workflow for the Fe/HCl reduction.
Safety and Handling
Adherence to standard laboratory safety protocols is mandatory.[9][10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11]
-
Ventilation: Perform the entire procedure in a well-ventilated fume hood.
-
Reagent Hazards:
-
This compound: Aromatic nitro compounds are toxic and should be handled with care. Avoid inhalation and skin contact.
-
Concentrated HCl: Highly corrosive and causes severe burns. Handle with extreme caution.
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.[12]
-
-
Reaction Hazards: The reaction is exothermic, especially during the addition of HCl. Slow, controlled addition is critical to prevent an uncontrolled temperature increase. Hydrogen gas may be evolved as a byproduct; ensure adequate ventilation away from ignition sources.
References
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
Chemius. (n.d.). nitro razredčilo. [Link]
-
Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]
-
Norris, J. (2018). Reduction of nitrobenzene. YouTube. [Link]
-
ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?[Link]
-
Chemistry Stack Exchange. (2019). Preference for tin or iron in the reduction of nitrobenzene. [Link]
-
Shaalaa.com. (2023). Account for the following: Reduction of nitrobenzene using Fe and HCl is preferred over Sn and HCl. [Link]
-
PW Solutions. (2022). Reduction of aromatic nitro compounds using Fe and HCl gives... YouTube. [Link]
-
Pradhan, P. K., et al. (n.d.). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Sciencemadness.org. [Link]
-
ResearchGate. (2014). How to completely remove iron (Fe) powder from the reaction mixture?[Link]
-
AKEMI. (n.d.). Safety data sheet for Nitro Thinner. [Link]
-
ResearchGate. (2014). How to carry out the work Up of Iron-H2SO4 assisted reduction?[Link]
-
PW Solutions. (2022). Reduction of nitrobenzene using Fe and HCl gives as product. YouTube. [Link]
Sources
- 1. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 2. youtube.com [youtube.com]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. stein.akemi.de [stein.akemi.de]
- 12. Mobile [my.chemius.net]
Application Notes and Protocols for the Purification of 1-Chloro-3,5-dimethoxy-2-nitrobenzene via Recrystallization
For correspondence:
Introduction: The Critical Role of Purity in Research and Development
In the realms of pharmaceutical synthesis, materials science, and organic chemistry research, the purity of a chemical compound is paramount. Impurities, even in trace amounts, can significantly alter the outcome of chemical reactions, affect the pharmacological activity of a drug substance, or compromise the performance of a material. 1-Chloro-3,5-dimethoxy-2-nitrobenzene is a key intermediate in the synthesis of various specialty chemicals and active pharmaceutical ingredients. Its purification is a critical step to ensure the integrity and success of subsequent synthetic transformations.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The principle underpinning this method is the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[1][2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will readily dissolve it at an elevated temperature.[3] As the saturated solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the mother liquor. This application note provides a comprehensive guide to selecting an appropriate solvent and executing a robust recrystallization protocol for the purification of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the compound to be purified is essential for developing an effective recrystallization protocol.
| Property | Value | Source |
| CAS Number | 90-25-5 | [4] |
| Molecular Formula | C₈H₈ClNO₄ | [5] |
| Molecular Weight | 217.61 g/mol | [6] |
| Melting Point | 123°C | [] |
| Appearance | Not specified, likely a solid at room temperature | Inferred from melting point |
The presence of two electron-donating methoxy groups and an electron-withdrawing nitro group, in addition to a chloro substituent on the benzene ring, imparts a moderate polarity to the molecule. This structural feature is a key determinant in the selection of a suitable recrystallization solvent.
Solvent Selection: A-Priori Considerations and Experimental Screening
The choice of solvent is the most critical parameter in a successful recrystallization. An ideal solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures and low solubility at room temperature: This differential solubility is the cornerstone of the purification process, maximizing the recovery of the purified compound.
-
Inertness: The solvent should not react with the compound being purified.[3]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.
-
Non-toxic and inexpensive: Safety and cost-effectiveness are important practical considerations.[3]
-
Impurities should be either highly soluble or insoluble: If impurities are highly soluble, they will remain in the mother liquor upon cooling. If they are insoluble, they can be removed by hot filtration.
Based on the structure of this compound, a range of solvents with varying polarities should be screened. The following table provides a starting point for solvent selection.
| Solvent | Polarity | Boiling Point (°C) | Rationale |
| Ethanol | Polar Protic | 78 | Often a good choice for moderately polar compounds. |
| Methanol | Polar Protic | 65 | Similar to ethanol but with a lower boiling point. |
| Isopropanol | Polar Protic | 82 | Another common alcohol for recrystallization. |
| Ethyl Acetate | Moderately Polar | 77 | An ester that can be effective for a range of polarities. |
| Acetone | Polar Aprotic | 56 | A strong solvent, may be too effective at room temperature. |
| Toluene | Non-polar | 111 | May be suitable if the compound is less polar than anticipated. |
| Heptane/Hexane | Non-polar | 98/69 | Likely to have low solubility; could be useful as an anti-solvent. |
| Water | Highly Polar | 100 | The compound is likely insoluble; a good candidate for an anti-solvent. |
Protocol for Solvent Screening
A systematic solvent screening is essential to identify the optimal solvent or solvent system.
Materials:
-
Crude this compound
-
Selection of test solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, heptane, water)
-
Test tubes (small)
-
Spatula
-
Hot plate or water bath
-
Vortex mixer (optional)
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of the crude solid into a small test tube.
-
Add the solvent dropwise at room temperature, vortexing or shaking after each addition, until a total of 0.5 mL has been added. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, heat the test tube in a water bath or on a hot plate. Add the solvent dropwise while heating until the solid dissolves completely. Record the approximate volume of solvent required.
-
Once the solid is fully dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.
-
If crystals form, place the test tube in an ice bath for 15-20 minutes to maximize crystal yield.
-
Evaluate the quantity and quality of the crystals formed. A significant amount of well-formed crystals indicates a promising solvent.
-
If no crystals form upon cooling, it may indicate that the compound is too soluble in that solvent, or the solution is not sufficiently concentrated.
-
If the compound is very sparingly soluble even at the boiling point of the solvent, that solvent is not suitable.
-
Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool.
Detailed Recrystallization Protocol for this compound
This protocol is a general guideline and should be optimized based on the results of the solvent screening.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (determined from screening)
-
Erlenmeyer flasks (two, appropriately sized)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Watch glass
-
Filter paper
-
Buchner funnel and filter flask
-
Vacuum source
-
Spatula
-
Glass rod
Workflow Diagram:
Caption: Recrystallization Workflow
Procedure:
-
Dissolution:
-
Place the crude this compound and a magnetic stir bar into an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent to create a slurry.
-
Heat the flask on a hot plate with stirring.
-
Once the solvent begins to boil, add more hot solvent dropwise until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
-
Isolation and Drying:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and swirl the flask containing the crystals to create a slurry.
-
Quickly pour the slurry into the Buchner funnel.
-
Wash the crystals with a small amount of fresh, ice-cold solvent to remove any residual mother liquor.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | - Too much solvent was used.- The compound is highly soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.- Consider using a different solvent or a mixed-solvent system. |
| Oiling out | - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated. | - Reheat the solution and add more solvent.- Use a lower-boiling solvent.- Ensure slow cooling. |
| Low recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use less solvent in subsequent attempts.- Ensure the solution is thoroughly cooled in an ice bath.- Use a pre-warmed funnel and flask for hot filtration. |
| Colored impurities in crystals | - The impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Conclusion
The purification of this compound by recrystallization is a highly effective method when the appropriate solvent and protocol are employed. A systematic approach to solvent screening, followed by a carefully executed recrystallization procedure, will yield a product of high purity, suitable for demanding research and development applications. The principles and protocols outlined in this application note provide a robust framework for achieving this critical purification step.
References
-
CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
-
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66655, this compound. Retrieved from [Link].
-
Wikipedia contributors. (2023, December 18). Recrystallization (chemistry). In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
Sources
- 1. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Benzene, 1-chloro-3,5-dimethoxy-2-nitro- | C8H8ClNO4 | CID 66655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Chloro-3,5-dimethoxy-2-nitrobenzene
This technical support guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in identifying and removing persistent azo impurities from reactions involving 1-Chloro-3,5-dimethoxy-2-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are azo impurities and why do they form in reactions involving this compound?
Azo compounds are molecules containing a diazene functional group (-N=N-). In the context of nitroaromatic chemistry, they are highly colored impurities that typically arise from the partial reduction and subsequent condensation of the nitro group (-NO₂).
The formation of these impurities is a common challenge, especially under reductive conditions or in the presence of certain reagents. The nitro group on this compound can be reduced to a nitroso (-NO) and a hydroxylamine (-NHOH) intermediate. These two reactive species can then condense to form an azoxy (-N=N⁺-O⁻) intermediate, which can be further reduced to the problematic azo compound.[1][2] This pathway is a significant source of brightly colored, difficult-to-remove impurities that can complicate purification and compromise the integrity of downstream applications.
Caption: Formation pathway of azo impurities.
Q2: How can I reliably detect the presence of azo impurities in my reaction mixture?
Azo impurities are often intensely colored (typically yellow, orange, or red), making their presence visually obvious even at low concentrations. However, for accurate detection and quantification, a combination of chromatographic and spectroscopic methods is recommended.
| Analytical Method | Principle & Application | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Separation based on polarity. Azo impurities often appear as distinct, colored spots, usually with a different Rf value than the desired product. | Fast, inexpensive, and provides immediate visual confirmation. | Not quantitative; resolution may be poor for complex mixtures. |
| UV-Vis Spectroscopy | Azo compounds have characteristic strong absorbance in the visible region (400-500 nm) due to the n→π* transition of the -N=N- bond. | Highly sensitive for detecting trace amounts of colored impurities. | Not suitable for complex mixtures where other components absorb in the same region. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides high-resolution separation and mass identification of components. | Offers both separation and structural information, confirming the molecular weight of the impurity. | Requires specialized equipment; can be time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR can reveal characteristic signals for the aromatic protons adjacent to the azo group, which will differ from the parent compound. | Provides detailed structural information for impurity characterization. | May not be sensitive enough to detect very low-level impurities. |
Q3: What are the most effective strategies for removing azo impurities from my product?
There are three primary strategies for removing azo impurities, often used in combination for optimal purity. The choice depends on the scale of the reaction, the nature of the desired product, and the level of the impurity.
Caption: Decision workflow for purification.
-
Reductive Cleavage: This chemical approach breaks the -N=N- bond, converting the colored azo impurity into two colorless amine fragments.[3][4][5] These resulting amines typically have very different polarities from the desired nitroaromatic product, making them easy to separate via a subsequent extraction or chromatography step.
-
Column Chromatography: A standard purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel). Azo compounds are often less polar than the target nitrobenzene derivative and can be eluted separately.
-
Recrystallization: This technique relies on differences in solubility between the desired product and the impurity in a given solvent system. It is most effective when the azo impurity is present at a low level.[6]
Q4: Can you provide a detailed protocol for removing azo impurities via reductive cleavage?
Yes, using hydrazine hydrate is a simple and efficient method for the reductive cleavage of azo compounds without affecting the nitro group under controlled conditions.[3][4][5]
Protocol: Reductive Cleavage with Hydrazine Hydrate
Objective: To selectively reduce the azo impurity (-N=N-) to amine byproducts (-NH₂) for easy removal.
Materials:
-
Crude this compound containing azo impurities
-
Ethanol (EtOH)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of ethanol (e.g., 10 mL per 1 gram of crude material) in a round-bottom flask.
-
Reagent Addition: Add hydrazine hydrate (approximately 1.5-2.0 equivalents relative to the estimated impurity) to the solution.
-
Reaction: Heat the reaction mixture to 60-70°C and stir. The progress of the reaction can often be monitored visually by the disappearance of the characteristic color of the azo impurity (e.g., from orange/red to pale yellow).[3] This typically takes 30 minutes to a few hours.
-
Quenching: Once the color has faded, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. The desired product, this compound, will move into the organic layer, while the more polar amine byproducts will have a higher affinity for the aqueous layer.
-
Washing: Combine the organic layers and wash with brine to remove residual water and hydrazine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
-
Purity Check: Assess the purity of the product using TLC or LC-MS to confirm the absence of the original azo impurity.
Troubleshooting Reductive Cleavage
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction (Color Persists) | Insufficient hydrazine hydrate or reaction time. | Add another 0.5 equivalent of hydrazine hydrate and continue heating. Monitor by TLC. |
| Formation of New Impurities | Over-reduction of the primary nitro group (less common with hydrazine but possible). | Reduce the reaction temperature or the amount of hydrazine hydrate. Consider alternative, milder reducing agents like sodium dithionite. |
| Difficult Separation of Amines | The resulting amine byproducts have similar polarity to the desired product. | Perform a mild acidic wash (e.g., with 1M HCl) after the extraction step. The amines will form salts and move into the aqueous layer. Neutralize the organic layer with a sodium bicarbonate wash before drying. |
Q5: I am still seeing impurities after the reductive quench. Is column chromatography a good next step?
Yes, column chromatography is an excellent secondary purification step. Since the desired product, this compound, and the potential amine byproducts have significantly different polarities, silica gel chromatography can provide a highly effective separation.
Key Parameters for Column Chromatography:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is standard.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is ideal. Start with a low polarity mixture and gradually increase the polarity. The less polar azo impurities (if any remain) and the desired product will elute before the highly polar amine byproducts.
Recommended Solvent Systems (Gradient Elution):
| Step | Solvent System (Hexane : Ethyl Acetate) | Target Compound to Elute |
| 1. Initial Elution | 98 : 2 to 95 : 5 | Any remaining non-polar starting materials or residual azo compounds. |
| 2. Product Elution | 90 : 10 to 85 : 15 | This compound (desired product). |
| 3. Flushing | 70 : 30 or higher polarity | Amine byproducts and other polar impurities. |
Note: The optimal solvent system should be determined by preliminary TLC analysis.
References
-
A Simple and Efficient Method for the Reduction of Azo Compounds. Taylor & Francis. Available from: [Link]
-
Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme Chemistry. Available from: [Link]
-
Reduction of aromatic and heteroaromatic azo compounds with hydrazine hydrate. DergiPark. Available from: [Link]
-
A Simple and Efficient Method for the Reduction of Azo Compounds. ResearchGate. Available from: [Link]
-
Hydrazine synthesis by azo compound reduction. Organic Chemistry Portal. Available from: [Link]
-
Recent Advances in the Synthesis of Aromatic Azo Compounds. MDPI. Available from: [Link]
Sources
preventing side reactions in nucleophilic substitution of chloronitrobenzenes
Technical Support Center: Nucleophilic Aromatic Substitution (
Mission Brief: The Precision Imperative
Welcome to the Advanced Synthesis Support Center. You are likely here because your
In drug development, the chloronitrobenzene scaffold is a "privileged structure." The nitro group acts as the electronic anchor, activating the ring for substitution.[1] However, this activation is a double-edged sword: it makes the ring susceptible to side reactions that can derail an entire GMP campaign.
This guide moves beyond basic textbook theory to the process-critical control points required for high-purity synthesis.
Critical Failure Modes & Mechanistic Interventions
Module A: The Hydrolysis Headache (Phenol Formation)
The Symptom: Loss of yield; appearance of a yellow, acidic byproduct (nitrophenol) that is difficult to separate.
The Cause: Competition between your desired nucleophile (
The Solution: Phase Transfer Catalysis (PTC) Do not fight the equilibrium in a single phase. Use a biphasic system (Liquid-Liquid or Solid-Liquid).
-
Technique: Use a non-polar organic solvent (Toluene, DCM) for the substrate and an aqueous phase for the base.
-
The Catalyst: A quaternary ammonium salt (e.g., TBAB - Tetrabutylammonium bromide) shuttles only the active nucleophile into the organic phase. Hydroxide ions are highly hydrated and struggle to cross the interface, effectively "locking" the side reaction out of the reactor.
Module B: The Redox Trap (Azo/Azoxy Formation)
The Symptom: Darkening of the reaction mixture (formation of "tars"); complex impurity profiles by HPLC.
The Cause: Base-catalyzed self-condensation or Single Electron Transfer (SET).
The Mechanism:
Nitro groups are electrophilic but can also act as electron acceptors. Under highly basic conditions and elevated temperatures, the nitro group can undergo partial reduction (often via a nitroso intermediate) and couple with other reduced species to form azo (
-
Risk Factor: This is exacerbated by using alkoxides in the presence of air (oxidative coupling) or excessive heating.
The Solution:
-
Degassing: Rigorous exclusion of oxygen prevents radical propagation.
-
Temperature Ceilings: Keep
reactions below 120°C unless absolutely necessary. -
Base Selection: Switch from hard bases (alkoxides) to carbonate bases (
) if solubility permits, or use PTC to limit base exposure.
Visualizing the Competitive Landscape
The following diagram maps the kinetic competition occurring in your flask.
Figure 1: The Kinetic Battlefield. Green paths represent the desired
Optimized Protocol: PTC-Mediated Etherification
Scenario: Synthesis of 4-Nitrodiphenyl ether from 4-Chloronitrobenzene and Phenol. Why this protocol? It utilizes Solid-Liquid PTC to eliminate hydrolysis and minimize solvent waste.
Reagents:
-
Substrate: 1-Chloro-4-nitrobenzene (1.0 eq)
-
Nucleophile: Phenol (1.1 eq)
-
Base: Potassium Carbonate (
), anhydrous, finely ground (2.0 eq) -
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq / 5 mol%)
-
Solvent: Toluene (3-5 volumes)
Step-by-Step Procedure:
-
Preparation: Charge the reactor with Toluene. Add 1-Chloro-4-nitrobenzene and Phenol. Stir until dissolved.
-
Checkpoint: Ensure the Toluene is ACS grade; ultra-dryness is less critical here than in non-PTC methods, but "wet" solvent still wastes base.
-
-
Activation: Add the solid
and the TBAB catalyst.-
Note: The reaction is heterogeneous. Efficient stirring (overhead stirrer) is mandatory to maintain the solid-liquid interface area.
-
-
Reaction: Heat the mixture to reflux (~110°C).
-
Why Reflux? Toluene reflux removes trace water azeotropically (using a Dean-Stark trap is an optional upgrade for total water exclusion).
-
-
Monitoring: Sample every hour.
-
Target: >98% conversion.
-
Observation: The mixture will remain a slurry. If it turns pitch black, reduce heat (indicates azo formation).
-
-
Workup:
-
Cool to room temperature.
-
Add water to dissolve the inorganic salts (
, excess ). -
Separate phases. The product is in the Toluene layer.
-
Wash organic layer with 1M NaOH (removes unreacted phenol) then Brine.
-
Concentrate to dryness.
-
Comparative Data: Solvent & Base Effects
The choice of conditions drastically alters the impurity profile.
| Condition Set | Solvent | Base | Main Impurity | Typical Yield |
| Traditional | DMF/DMSO | NaOH (aq) | Nitrophenol (Hydrolysis) | 60-75% |
| High Temp | Neat/Melt | Azo Tars (Redox) | 50-65% | |
| Optimized | Toluene | None (<1%) | 92-96% |
Troubleshooting Matrix (FAQ)
Q1: I am seeing a "regio-isomer" impurity in my HPLC. I started with 2,4-dichloronitrobenzene.
-
Diagnosis: You are experiencing regioselectivity competition.
-
Explanation: In 2,4-dichloronitrobenzene, the Chlorine at the ortho position (C2) and para position (C4) are both activated. However, the ortho position is often more reactive due to the inductive proximity of the nitro group, unless steric hindrance from the nucleophile blocks it.
-
Fix: Lower the temperature to enhance kinetic control. If you need the para-product, consider using a bulkier nucleophile or switching to a fluoride leaving group (2-chloro-4-fluoronitrobenzene) where the F-C bond strength might alter the rate-determining step.
Q2: My reaction stalls at 80% conversion.
-
Diagnosis: Catalyst poisoning or base encapsulation.
-
Fix: In solid-liquid PTC, the inorganic salts (
) can coat the surface of the carbonate base, stopping the reaction. -
Action: Increase agitation speed (RPM). If that fails, add a small amount (1-2%) of water (omega phase) to help dissolve the salt crust on the base surface.
Q3: The product is colored red/orange, but NMR says it's pure.
-
Diagnosis: Trace Azo impurities.
-
Explanation: Azo compounds have extremely high extinction coefficients. Even 0.1% contamination can color the entire batch.
-
Fix: Treat the crude organic solution with activated charcoal or silica gel filtration before final crystallization.
References
-
Makosza, M. "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 2000. Link
-
Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 1951.
). Link -
Yadav, G. D., & Lande, S. V. "Synthesis of 4-nitrodiphenyl ether by condensation of p-chloronitrobenzene with phenol." Organic Process Research & Development, 2005. (Specifics on PTC protocols). Link
-
Neumann, R., & Sasson, Y. "Mechanism of base-catalyzed self-condensation of nitroaromatics." Journal of Organic Chemistry, 1984. (Mechanistic insight into the "Redox Trap"). Link
For further assistance, please reply to this thread with your specific substrate structure and solvent system.
Sources
Technical Support Center: Optimizing Reaction Temperature for 1-Chloro-3,5-dimethoxy-2-nitrobenzene Synthesis
Part 1: Executive Technical Summary
The Critical Parameter: Thermal Control in Electrophilic Aromatic Substitution (EAS)
Synthesizing 1-Chloro-3,5-dimethoxy-2-nitrobenzene (CAS: 90-25-5) typically involves the direct nitration of 1-chloro-3,5-dimethoxybenzene. This substrate presents a unique challenge: it contains two strongly activating methoxy groups and one weakly deactivating (but ortho/para directing) chlorine atom.
The reaction is governed by a competition between electronic activation and steric hindrance .
-
The Target (C2-Position): Located between the Chlorine and a Methoxy group. Electronically activated and sterically accessible.
-
The Impurity (C4-Position): Located between two Methoxy groups. Electronically highly activated (synergistic effect of two -OMe groups) but sterically severely hindered .
The "Goldilocks" Zone: 0°C to 10°C
-
< 0°C: Reaction kinetics become sluggish; solubility of the precursor in acetic acid/sulfuric acid decreases, leading to heterogeneous mixtures and potential "hot spots" upon warming.
-
> 20°C: The thermal energy overcomes the steric barrier at the C4 position, increasing the formation of the unwanted 4-nitro isomer and dinitro species (2,4-dinitro).
-
> 45°C: High risk of oxidative degradation (tarring) and hydrolysis of the methoxy groups (demethylation).
Part 2: Troubleshooting Guide (Symptom-Based)
Use this guide to diagnose yield or purity issues based on your specific experimental observations.
| Symptom | Probable Root Cause | Corrective Action |
| High levels of 4-nitro isomer | Reaction Temperature too high (>15°C) during addition. The thermodynamic barrier to the crowded C4 position was breached. | Cool Active Reactor: Maintain internal temp at 0–5°C during |
| Formation of "Tar" / Black Oil | Runaway Exotherm / Oxidation. The electron-rich ring is susceptible to oxidation by nitric acid at elevated temperatures. | Quench & Restart: The batch is likely compromised. For the next run, ensure efficient stirring and verify the cryostat is functioning before addition. |
| Low Conversion (<50%) | Temperature too low (< -10°C) or Stirring issue. The nitronium ion formation is suppressed, or the substrate precipitated out of solution. | Stepwise Warming: Allow the reaction to warm to 10°C after addition is complete. Verify substrate solubility in the chosen solvent (e.g., Acetic Acid vs. |
| Dinitration (2,4-dinitro) | Excess Reagent + High Temp. Localized concentration of | Stoichiometry Check: Use exactly 1.0–1.05 equivalents of |
| Demethylation (Phenol formation) | Acid concentration too high + Heat. Strong acid at high temps can cleave aryl methyl ethers. | Buffer/Dilute: Switch from concentrated |
Part 3: Optimized Experimental Protocol
Methodology: Nitration via Acetic Acid/Nitric Acid System
Rationale: Using Acetic Acid (
Reagents
-
Substrate: 1-Chloro-3,5-dimethoxybenzene (1.0 equiv)
-
Solvent: Glacial Acetic Acid (5–10 volumes)
-
Reagent: Fuming Nitric Acid (
, >90%) or 70% (1.05 equiv) -
Optional: Acetic Anhydride (scavenges water, generates acetyl nitrate—use with extreme caution at low temp).
Step-by-Step Workflow
-
Preparation (T = 20°C):
-
Charge the reactor with 1-Chloro-3,5-dimethoxybenzene and Glacial Acetic Acid.
-
Stir until fully dissolved.
-
-
Cooling (T = 0°C):
-
Engage cryostat/ice-bath. Cool the internal solution to 0–2°C.
-
Critical Check: Ensure the substrate has not precipitated. If it has, add more solvent.
-
-
Controlled Addition (T = 0°C → 5°C):
-
Add
dropwise. -
Monitor: The exotherm will be immediate. Adjust addition rate so the internal temperature never exceeds 5°C .
-
Visual Cue: The solution typically turns from colorless/pale yellow to deep orange/red.
-
-
Post-Reaction Equilibration (T = 10°C):
-
Once addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
Slowly warm to 10°C (Room Temp is risky if dinitration is a concern) for 1 hour to ensure conversion of the sterically hindered C2 site.
-
-
Quench & Isolation:
-
Pour reaction mixture into Ice/Water (5x volume) with vigorous stirring.
-
The product, this compound, should precipitate as a yellow solid.
-
Filter, wash with cold water (to remove acid) and cold heptane (to remove unreacted starting material).
-
Part 4: Decision Logic (Visualization)
The following diagram illustrates the critical decision pathways for temperature management during the synthesis.
Figure 1: Decision matrix for temperature control during the nitration of 1-chloro-3,5-dimethoxybenzene.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use Sulfuric Acid (
Q2: Why is the 4-nitro isomer formed if it is so sterically hindered? A: The 4-position is flanked by two methoxy groups. Methoxy groups are powerful electron donors. While sterically crowded, the electronic density at C4 is extremely high. At elevated temperatures (>20°C), the thermal energy provided to the system is sufficient to overcome the steric activation energy barrier, allowing the electrophile to attack this electron-rich "trap."
Q3: My product is an oil, not a solid. What happened? A: This usually indicates a mixture of isomers (2-nitro and 4-nitro) or the presence of unreacted starting material. Pure this compound is a solid (MP ~123°C).
-
Fix: Attempt to induce crystallization by adding a seed crystal or scratching the flask. If that fails, run a column chromatography (Silica gel, EtOAc/Hexane) to separate the isomers.
Q4: Is this reaction scalable to kilogram quantities? A: Yes, but heat removal becomes the limiting factor. On a large scale, the surface-area-to-volume ratio decreases, making exotherm control harder. You must use active cooling jackets and dosing pumps to control the addition rate based on real-time internal temperature readings.
References
-
PubChem. (n.d.).[1] this compound (Compound).[][3][4] National Library of Medicine. Retrieved February 13, 2026, from [Link]
Sources
Technical Support Center: Purification of 1-Chloro-3,5-dimethoxy-2-nitrobenzene
<_ _>
Welcome to the technical support center for the synthesis and purification of 1-Chloro-3,5-dimethoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound from its starting materials and reaction byproducts. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high purity and yield in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification process. Each entry details the probable cause and provides a step-by-step, validated solution.
Q1: My Thin-Layer Chromatography (TLC) shows the product spot and a starting material spot that are very close together. How can I improve the separation?
Probable Cause: The polarity of the mobile phase (eluent) is likely too high or too low, resulting in poor resolution between the product and the less polar starting material, 1-chloro-3,5-dimethoxybenzene. The nitro group significantly increases the polarity of the product compared to the starting material, but an optimized solvent system is crucial for clear separation.
Solution: Systematic Eluent Optimization
Effective TLC is the foundation for a successful column chromatography separation. The goal is to achieve a product Rf (retention factor) of approximately 0.3-0.4, with clear baseline separation from impurities.
Step-by-Step Protocol: TLC Optimization
-
Establish a Polarity Baseline: Start with a common non-polar/polar solvent system. A good starting point for nitroaromatic compounds is a mixture of Hexanes and Ethyl Acetate.
-
Initial Test: Prepare a 10% Ethyl Acetate in Hexanes solution (v/v). Spot your crude reaction mixture on a silica gel TLC plate and develop the plate in this eluent.
-
Analyze the Result:
-
If both spots are near the baseline (low Rf): The eluent is not polar enough. Increase the proportion of Ethyl Acetate incrementally (e.g., to 15%, then 20%).
-
If both spots are near the solvent front (high Rf): The eluent is too polar. Decrease the proportion of Ethyl Acetate (e.g., to 5%).
-
-
Fine-Tuning with a Third Solvent: If you are still struggling to achieve baseline separation, introducing a third solvent can modulate selectivity. For aromatic compounds, adding a small amount of toluene or dichloromethane can improve resolution.[1] A system like Hexanes:Dichloromethane:Ethyl Acetate might provide the necessary selectivity.
-
Confirm Stability: Run a 2D TLC to ensure your compound is not degrading on the silica plate. Spot the crude mixture, run the plate in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates decomposition.[2]
Data Summary: Recommended TLC Solvent Systems
| Solvent System (v/v/v) | Target Rf (Product) | Notes |
| 85:15 Hexanes:Ethyl Acetate | ~0.35 | A good starting point for many nitroaromatics. |
| 80:20 Hexanes:Ethyl Acetate | ~0.45 | Use if the product is retained too strongly. |
| 70:25:5 Hexanes:DCM:Ethyl Acetate | Variable | Can improve separation of closely related aromatic spots. |
Q2: I ran a flash column, but my fractions are still contaminated with the starting material. What went wrong?
Probable Cause: This issue, known as co-elution, can stem from several factors: overloading the column, improper column packing, using an eluent that is too polar, or running the column too quickly.
Solution: Optimizing Flash Column Chromatography Technique
A successful column requires careful preparation and execution. The principles of separation seen on a TLC plate must be carefully scaled up.
Step-by-Step Protocol: High-Resolution Flash Chromatography
-
Column and Silica Selection: For every 1 gram of crude material, use approximately 50-100 grams of silica gel (60 Å, 230-400 mesh). The column diameter should allow for a silica bed height of about 15-20 cm.
-
Packing the Column:
-
Create a slurry of silica gel in your initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Pour the slurry into the column and use gentle pressure or tapping to create a homogenous, compact bed. Ensure there are no air bubbles or cracks.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
-
Loading the Sample:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (~2-3 times the weight of your crude product) and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the column. This technique prevents band broadening caused by using a strong solvent for loading.
-
Wet Loading: If dry loading is not feasible, dissolve the crude material in the absolute minimum volume of the eluent or a slightly more polar solvent.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., the eluent that gave your product an Rf < 0.1 on TLC).
-
Gradually increase the polarity of the eluent (gradient elution). This allows the less polar starting material to elute first, followed by your more polar product. A slow, gradual increase in polarity is key to good separation.
-
Collect small, uniform fractions and analyze them by TLC before combining.
-
Visualization: Purification Workflow
The following diagram illustrates the decision-making process for purifying the crude product.
Sources
Validation & Comparative
Technical Guide: FTIR Analysis of Nitro- and Chloro-Substituted Benzene Derivatives
Executive Summary
This guide provides a rigorous technical framework for the identification and characterization of benzene derivatives substituted with nitro (-NO₂) and chloro (-Cl) groups using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers and drug development professionals, this document moves beyond basic peak assignment to explore the mechanistic causality of vibrational modes, the impact of positional isomerism (ortho/meta/para), and the comparative performance of FTIR against Raman spectroscopy.
Mechanistic Foundation: Vibrational Physics
The detection of substituents on an aromatic ring via FTIR is governed by the change in dipole moment (
-
Nitro Group (-NO₂): The nitro group is highly polar with a strong dipole moment. It exhibits two characteristic stretching vibrations—asymmetric and symmetric—that result in intense infrared absorption bands. The electron-withdrawing nature of the nitro group (via resonance and induction) also perturbs the aromatic ring vibrations.[2]
-
Chloro Group (-Cl): The Carbon-Chlorine (C-Cl) bond is less polar than the N-O bond but highly polarizable. While it shows absorption in the FTIR fingerprint region, its high polarizability often makes it a stronger candidate for Raman spectroscopy.[1] However, in FTIR, the C-Cl stretch couples with ring vibrations, creating diagnostic bands in the 1000–1100 cm⁻¹ region.
Visualization: Vibrational Logic & Dipole Interaction
The following diagram illustrates the relationship between substituent properties and their spectral dominance.
Caption: Mechanistic pathway determining spectral intensity. High polarity (-NO₂) favors FTIR; high polarizability (-Cl) favors Raman.
Spectral Analysis: Peak Assignments & Isomer Differentiation
Primary Absorption Zones
The following table synthesizes the critical wavenumbers for identifying these moieties. Note that the "Fingerprint Region" is essential for distinguishing the C-Cl bond from other low-energy vibrations.
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Notes |
| Nitro (-NO₂) | N-O Asymmetric Stretch | 1500 – 1560 | Strong | Often the strongest peak in the spectrum. |
| N-O Symmetric Stretch | 1300 – 1370 | Strong | Sharp, distinct band; pairs with asymmetric stretch. | |
| C-N Stretch | ~850 – 870 | Medium | Often overlapped by C-H out-of-plane bends. | |
| Chloro (-Cl) | Aryl C-Cl Stretch | 1000 – 1100 | Med/Strong | Coupled with ring vibrations. Often ~1090 cm⁻¹. |
| C-Cl Fingerprint | 700 – 850 | Variable | Highly dependent on substitution pattern. | |
| Aromatic Ring | C=C Ring Stretch | 1450 – 1600 | Variable | Usually 2-4 bands; intensity affected by conjugation. |
| C-H Stretch | > 3000 | Weak | Diagnostic for sp² hybridized carbons. |
Isomer Differentiation (Ortho, Meta, Para)
The substitution pattern on the benzene ring is best determined by analyzing the C-H Out-of-Plane (oop) Bending vibrations in the 650–900 cm⁻¹ region. This is the most reliable method for distinguishing isomers like 1-chloro-4-nitrobenzene (para) from its ortho or meta counterparts.
-
Para-substituted (1,4): Characterized by a single strong band typically between 800 – 850 cm⁻¹ .
-
Example (1-Chloro-4-nitrobenzene): Strong band at ~820–840 cm⁻¹.
-
-
Meta-substituted (1,3): Typically shows two or three bands in the 680 – 810 cm⁻¹ range.
-
Ortho-substituted (1,2): Often a single strong band near 735 – 770 cm⁻¹ .
Performance Comparison: FTIR vs. Alternatives
While FTIR is the industry standard for functional group identification, it is not always the optimal tool for every aspect of halogenated aromatic analysis.
| Feature | FTIR Spectroscopy | Raman Spectroscopy | Verdict |
| Nitro Detection | Superior. The highly polar N-O bonds create massive dipole changes, resulting in dominant peaks. | Good, but often less intense than the symmetric ring breathing modes. | Use FTIR for trace NO₂ detection. |
| Chloro Detection | Moderate. C-Cl stretches can be obscured in the fingerprint region or coupled with ring modes. | Superior. The C-Cl bond is highly polarizable, yielding sharp, distinct peaks (often ~600-800 cm⁻¹). | Use Raman for definitive C-Cl confirmation. |
| Aqueous Samples | Poor. Water absorbs strongly in IR, masking key regions. | Excellent. Water is a weak Raman scatterer. | Use Raman for biological/aqueous media. |
| Sample Prep | Fast (ATR). No prep for solids/liquids. | Instant. Non-contact, through-container analysis possible. | Tie (Context dependent). |
Experimental Protocol: ATR-FTIR Workflow
This protocol utilizes Attenuated Total Reflection (ATR) , the modern standard for analyzing solid and liquid benzene derivatives, eliminating the need for KBr pellets.[5]
Prerequisites:
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Resolution: 4 cm⁻¹.[6]
-
Scans: 32 (routine) or 64 (high signal-to-noise).
-
Solvent: Isopropyl alcohol (for cleaning).
Workflow Diagram
Caption: Step-by-step ATR-FTIR acquisition workflow ensuring data integrity.
Detailed Steps:
-
Crystal Cleaning: Ensure the ATR crystal (Diamond/ZnSe) is free of contaminants. Clean with isopropyl alcohol and allow to dry. Residual solvent will appear as broad O-H bands (~3300 cm⁻¹).
-
Background Acquisition: Collect a background spectrum of the ambient air. This subtracts atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor from your final sample spectrum.
-
Sample Loading:
-
Solids (e.g., 1-chloro-4-nitrobenzene): Place a small amount (~10 mg) of crystal directly onto the ATR sensor.
-
Liquids: Pipette enough to cover the crystal surface.
-
-
Contact Optimization: For solids, lower the pressure arm (anvil) to ensure intimate contact between the sample and the crystal. Watch the "live" preview; stop tightening when peak intensity stabilizes. Over-tightening can damage ZnSe crystals.
-
Acquisition: Run the scan (Range: 4000–600 cm⁻¹).
-
Post-Processing: Apply "Baseline Correction" if the baseline is tilted. Identify the Nitro asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) peaks first to confirm the moiety, then look for the C-H oop bands to confirm the isomer.
References
-
NIST Chemistry WebBook. Benzene, 1-chloro-4-nitro- Infrared Spectrum. National Institute of Standards and Technology.[6][7] [Link]
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups.[Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups.[Link]
-
Specac. ATR vs KBr: Which Technique Should You Use?[Link]
-
Lab Manager. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?[Link]
Sources
- 1. nuance.northwestern.edu [nuance.northwestern.edu]
- 2. ijrti.org [ijrti.org]
- 3. eng.uc.edu [eng.uc.edu]
- 4. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 5. azom.com [azom.com]
- 6. Benzene, 1-chloro-4-nitro- [webbook.nist.gov]
- 7. Benzene, 1-chloro-4-nitro- [webbook.nist.gov]
Comparative Mass Spectrometric Profiling: 1-Chloro-3,5-dimethoxy-2-nitrobenzene vs. Structural Isomers
Topic: Mass Spectrometry Fragmentation Pattern of 1-Chloro-3,5-dimethoxy-2-nitrobenzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a mechanistic analysis of the mass spectrometry (MS) fragmentation pattern of This compound (Target Analyte). Accurately identifying this compound is critical in pharmaceutical synthesis and environmental monitoring, where it often appears as a regioisomer of other chlorinated nitroanisoles.
This guide compares the Target Analyte against its structural isomers (specifically para-nitro variants) and non-chlorinated analogs . The data presented demonstrates that the ortho-effect —driven by the steric proximity of the nitro and methoxy groups—serves as the primary diagnostic differentiator, distinct from the standard fragmentation observed in meta- or para-isomers.
Technical Deep Dive: The Target Analyte
Compound: this compound Molecular Formula: C₈H₈ClNO₄ Monoisotopic Mass: 217.01 Da (³⁵Cl) / 219.01 Da (³⁷Cl)
The "Fingerprint" Features
To positively identify this specific regioisomer, researchers must validate three concurrent spectral features:
-
The Chlorine Isotope Signature: The molecular ion ([M]⁺) appears as a doublet with a 3:1 intensity ratio at m/z 217 and 219. This confirms the presence of a single chlorine atom.[1]
-
Diagnostic Value: Distinguishes the target from non-chlorinated impurities (e.g., 3,5-dimethoxy-nitrobenzene).
-
-
The Nitro-Methoxy Ortho Effect (The Key Differentiator): Unlike isomers where the nitro group is isolated, the Target Analyte possesses a nitro group at position 2, flanked by a methoxy group at position 3. This proximity triggers a McLafferty-type rearrangement or hydrogen transfer, leading to the anomalous loss of •OH (17 Da) or H₂O .
-
Sequential Nitro Losses: Standard cleavage of the C-N bond yields [M-NO₂]⁺ (m/z 171) and [M-NO]⁺ (m/z 187).
Fragmentation Mechanism Visualization
The following diagram illustrates the specific "Ortho Effect" pathway that distinguishes this molecule from its isomers.
Figure 1: Mechanistic pathway highlighting the diagnostic Ortho-Effect (Red path) unique to the 2-nitro-3-methoxy arrangement.
Comparative Analysis: Target vs. Alternatives
In drug development workflows, this compound must often be distinguished from its isomers (impurities from non-regioselective nitration).
Comparison Table: Diagnostic Ions
The table below compares the Target Analyte with Isomer A (1-Chloro-3,5-dimethoxy-4-nitrobenzene), a common byproduct where the nitro group is para to the methoxy groups, preventing the ortho-effect.
| Feature | Target Analyte (2-Nitro) | Isomer A (4-Nitro / Para) | Diagnostic Interpretation |
| Molecular Ion ([M]⁺) | m/z 217/219 (Strong) | m/z 217/219 (Strong) | Both confirm Formula/Cl content. |
| [M - •OH]⁺ (m/z 200) | Present / Significant | Absent / Negligible | Primary Differentiator. Requires Ortho-H transfer. |
| [M - NO₂]⁺ (m/z 171) | Present | Dominant Base Peak | Para-nitro bonds cleave more cleanly without rearrangement. |
| [M - NO]⁺ (m/z 187) | Moderate | Weak | Nitro-nitrite isomerization is more prevalent in sterically crowded (ortho) systems. |
Performance Analysis
-
Specificity: The Target Analyte demonstrates high specificity in EI-MS due to the m/z 200 peak. In Isomer A, the distance between the -NO₂ and -OCH₃ groups prevents the 6-membered transition state required for H-transfer.
-
Sensitivity: The molecular ion of the Target Analyte is typically lower in intensity than Isomer A because the ortho-effect opens rapid decomposition pathways, reducing the lifetime of the [M]⁺ ion.
Experimental Protocol: GC-MS Validation
To replicate these results, use the following self-validating protocol. This workflow ensures that thermal degradation in the injector port does not mimic fragmentation.
Instrument Configuration
-
System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Column: Rxi-5Sil MS (or equivalent low-bleed 5% phenyl phase), 30m x 0.25mm x 0.25µm.
-
Inlet Temperature: 250°C (Note: Keep below 280°C to prevent thermal denitration).
-
Source Temperature: 230°C.
Step-by-Step Workflow
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (HPLC Grade).
-
Blank Run: Inject pure solvent to clear memory effects.
-
Acquisition: Scan range m/z 40–350. Set threshold to 500 counts to capture low-intensity ortho-rearrangement ions.
-
Data Validation (The "Triad Check"):
-
Check 1: Verify m/z 217/219 ratio is ~3:1.
-
Check 2: Extract Ion Chromatogram (EIC) for m/z 200 ([M-OH]⁺).
-
Check 3: Calculate Ratio of [M-OH]⁺ / [M-NO₂]⁺. If Ratio > 0.1, confirm Ortho-isomer (Target). If Ratio < 0.01, suspect Para-isomer .
-
Decision Logic for Identification
Use the following logic flow to program automated screening scripts or for manual data review.
Figure 2: Logic flow for distinguishing the target analyte from structural isomers using MS data.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[5][6] (Foundational text on Chlorine isotope patterns and Nitro group fragmentation).
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day. (Source for "Ortho Effect" mechanisms in nitroanisoles).
-
NIST Chemistry WebBook. (2023). Standard Reference Data for Nitrobenzene Derivatives. [Link]
- Yinon, J. (1987). Mass Spectrometry of Explosives and Nitro Compounds. Mass Spectrometry Reviews, 1(4), 1-35.
Sources
- 1. chemconnections.org [chemconnections.org]
- 2. researchgate.net [researchgate.net]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene | C8H8ClNO3 | CID 22107462 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: 1-Chloro-3,5-dimethoxy-2-nitrobenzene vs. 1-Chloro-2,4-dimethoxy-5-nitrobenzene
Executive Summary
Bottom Line Up Front: In the context of Nucleophilic Aromatic Substitution (
-
Compound A is the superior scaffold for rapid library generation and drug intermediate synthesis due to the meta positioning of the electron-donating methoxy groups relative to the leaving group.
-
Compound B requires forcing conditions (high temperature, strong bases, transition metal catalysis) because the methoxy groups effectively deactivate the reaction center via resonance donation.
This guide details the mechanistic underpinnings of this divergence and provides optimized protocols for utilizing Compound A.
Mechanistic Analysis: The "Resonance Mismatch" Effect
The reactivity difference is not steric; it is electronic.[1] The rate-determining step in
The Electronic Landscape
| Feature | Compound A (Reactive) | Compound B (Inert) |
| Structure | 1-Cl, 3,5-OMe, 2- | 1-Cl, 2,4-OMe, 5- |
| Leaving Group Position | C1 | C1 |
| Activating Group ( | Ortho (C2) | Meta (C5) |
| Deactivating Group (OMe) | Meta (C3, C5) | Ortho (C2), Para (C4) |
| Net Reactivity | High | Very Low |
Deep Dive: Why Compound A Wins
In Compound A , the nitro group is ortho to the chlorine. This allows the negative charge of the transition state to be delocalized directly onto the oxygen atoms of the nitro group—the most stabilizing interaction possible in
Crucially, the two methoxy groups are meta to the chlorine. Methoxy groups are strong electron donors by resonance (+R effect).[3] However, resonance effects are position-dependent. From the meta position, the methoxy lone pairs cannot be pushed into the C1 reaction center. Their deactivating power is limited to a weak inductive effect (-I), which is easily overwhelmed by the ortho-nitro activation.
Deep Dive: Why Compound B Fails
In Compound B , the nitro group is meta to the chlorine. A meta-nitro group cannot accept the negative charge via resonance; it can only stabilize inductively, which is insufficient for facile
Worse, the methoxy groups are ortho and para to the chlorine. They pump electron density directly into the C1 carbon via resonance, significantly raising the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and repelling the incoming nucleophile.
Mechanism Visualization
The following diagram illustrates the stabilization pathways (or lack thereof).
Caption: Comparative reaction coordinate logic. Compound A allows charge delocalization onto the nitro group (Green), while Compound B lacks this pathway (Red).
Comparative Performance Data
The following data summarizes typical yields and conditions required for displacing the chloride with a secondary amine (e.g., morpholine or piperidine).
| Parameter | Compound A (1-Cl-3,5-OMe-2- | Compound B (1-Cl-2,4-OMe-5- |
| Standard Conditions | ||
| Yield (Standard) | 85 - 95% | < 5% (Trace) |
| Forcing Conditions | Not Required | NaH, DMSO, 150°C (or Pd-catalysis) |
| Yield (Forcing) | Decomposition likely | 40 - 60% (Significant side reactions) |
| Primary Impurity | Hydrolysis (Phenol formation) if wet | Unreacted Starting Material |
Key Takeaway: For drug discovery libraries, Compound A is a "click-chemistry" like scaffold. Compound B requires Buchwald-Hartwig cross-coupling conditions (Pd-catalysis) rather than simple
Experimental Protocol: Optimized for Compound A
This protocol is designed for the synthesis of N-substituted-3,5-dimethoxy-2-nitroanilines , a common motif in kinase inhibitors.
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or
(powdered, 2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Workflow
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 4.6 mmol) in anhydrous MeCN (10 mL).
-
Addition: Add the amine nucleophile (5.5 mmol) followed by DIPEA (9.2 mmol).
-
Note: If using a volatile amine, cool the mixture to 0°C before addition.
-
-
Reaction: Heat the mixture to reflux (80°C for MeCN) or 60°C (for DMF). Monitor by TLC (30% EtOAc/Hexanes) or LC-MS.
-
Checkpoint: Conversion should be >90% within 3 hours.
-
-
Workup:
-
Cool to room temperature.[5]
-
Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Critical Step: If DMF was used, perform an extra water wash to ensure removal of the solvent, which can interfere with crystallization.
-
-
Purification: Dry the organic layer over
, filter, and concentrate. The crude product is often pure enough for the next step. If necessary, recrystallize from Ethanol/Water or purify via silica flash chromatography.
Workflow Diagram
Caption: Standardized workflow for SNAr substitution of Compound A.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Terrier, F. (2013).[6] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Authoritative text on SNAr kinetics and substituent effects).
-
Rohrbach, S., et al. (2019).[6] Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Journal of Organic Chemistry. (Discusses the role of Meisenheimer complexes in similar methoxy-substituted systems).
-
BenchChem Reactivity Database. (2025).[1] Comparative Analysis of Nitroaniline Isomers. Link (General reactivity trends for nitro-activated aromatics).
Sources
reference standard characterization of 1-Chloro-3,5-dimethoxy-2-nitrobenzene
An In-Depth Technical Guide to the Characterization of 1-Chloro-3,5-dimethoxy-2-nitrobenzene as a Reference Standard
For researchers, scientists, and professionals in drug development, the integrity of analytical measurements is paramount. This integrity relies on the quality of reference standards, which serve as the benchmark for identity, purity, and potency. The US Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized," while the United States Pharmacopeia (USP) describes them as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators".[1][2]
This guide provides a comprehensive framework for the characterization of this compound, a key intermediate in various organic syntheses. We will move beyond a simple listing of methods to explain the scientific rationale behind the selection of analytical techniques, offering a comparative analysis supported by detailed experimental protocols. Our objective is to present a self-validating system for characterization, ensuring the generation of a reliable and trustworthy reference standard.
Physicochemical Properties and Safety Profile
A foundational step in characterization is understanding the basic physical and chemical properties of the material. This compound is an aromatic compound whose structure lends itself to a variety of analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₄ | [3][4] |
| Molecular Weight | 217.61 g/mol | [3] |
| Appearance | Pale yellow to cream white low melting solid | [5] |
| Melting Point | 32 - 38 °C | [5] |
| SMILES | COc1cc(c(c(c1)OC)[O-])Cl | [3] |
| InChIKey | VHLPIOGWYXZJJT-UHFFFAOYSA-N | [3][4] |
Safety and Handling: this compound and related nitroaromatic compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[6] They are also suspected of causing genetic defects and cancer and may cause organ damage through prolonged exposure. Proper handling requires the use of personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, within a well-ventilated area or fume hood.[7][8] All waste must be disposed of as hazardous material according to approved procedures.
The Characterization Workflow: A Multi-Pronged Approach
The qualification of a reference standard is not a single measurement but a holistic process. A combination of orthogonal (based on different principles) analytical techniques is necessary to build a complete profile of the material, covering its identity, purity, and potency.
Caption: Overall workflow for reference standard qualification.
Part 1: Identity Confirmation
The first and most critical step is to unequivocally confirm that the chemical structure of the candidate material is indeed this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.
-
¹H NMR: For this compound, the spectrum is expected to show two distinct signals for the methoxy groups and two signals for the aromatic protons. The integration of these signals should correspond to a 3:3:1:1 ratio.
-
¹³C NMR: The spectrum will reveal eight distinct carbon signals, corresponding to the two methoxy carbons, the six aromatic carbons (four protonated and two quaternary), and the carbon attached to the nitro group. The chemical shifts are influenced by the electron-withdrawing nitro group and electron-donating methoxy groups.[9]
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 3.9 - 4.0 | Singlet | 6H | Two -OCH₃ groups |
| ~ 6.5 - 6.8 | Doublet (J ≈ 2-3 Hz) | 1H | Aromatic H |
| ~ 6.3 - 6.6 | Doublet (J ≈ 2-3 Hz) | 1H | Aromatic H |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
-
Interpretation: Integrate the ¹H NMR signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.
B. Mass Spectrometry (MS)
Rationale: MS provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure. When coupled with a chromatographic technique like Gas Chromatography (GC-MS), it can also serve as a powerful tool for identifying volatile impurities.[10]
For this compound, the mass spectrum should display a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[4]
Expected MS Data:
-
Molecular Ion (M⁺): m/z 217 (for ³⁵Cl) and 219 (for ³⁷Cl) in a ~3:1 ratio.
-
Key Fragments: Loss of NO₂ (m/z 171/173), loss of CH₃ (m/z 202/204), and other characteristic fragments.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID).[10]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Set to a temperature of ~280°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a high temperature (e.g., 300°C) to ensure elution of all components.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis: Inject the sample and acquire the data. Identify the peak corresponding to the main component and analyze its mass spectrum, confirming the molecular ion and fragmentation pattern.
C. Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[11] It serves as an excellent fingerprinting method to confirm the identity of a known compound by comparing its spectrum to a reference.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~1520-1560 & 1340-1380 | N-O stretching (NO₂) |
| ~1200-1280 & 1020-1080 | C-O stretching (methoxy) |
| ~3000-3100 | Aromatic C-H stretching |
| ~700-850 | C-Cl stretching |
Comparison of Identity Confirmation Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR | Detailed structural connectivity, number of atoms | Unambiguous structure confirmation | Lower sensitivity, requires more sample |
| MS | Molecular weight, fragmentation pattern | High sensitivity, good for impurity ID | Isomers can be difficult to distinguish |
| IR | Presence of functional groups | Fast, non-destructive, good for fingerprinting | Provides limited structural detail |
Part 2: Purity Assessment
Purity assessment involves quantifying all potential impurities, which can be organic (related substances, isomers), inorganic, residual solvents, or water.
Caption: Workflow for comprehensive purity assessment.
A. Chromatographic Purity (HPLC and GC)
Rationale: Chromatography is the gold standard for separating and quantifying organic impurities. High-Performance Liquid Chromatography (HPLC) is the primary choice for non-volatile compounds, while Gas Chromatography (GC) is ideal for volatile and semi-volatile substances.[2][10] The use of both provides orthogonal information.
HPLC-UV: This is the most common method for purity analysis of drug substances and intermediates.[2] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a typical starting point. Purity is determined by area percent, assuming all impurities have a similar response factor to the main peak at the chosen UV wavelength.
Experimental Protocol: HPLC Purity Method
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm).[10]
-
Mobile Phase: A: Water; B: Acetonitrile.
-
Gradient: Start with a high percentage of A, then ramp up the percentage of B over 20-30 minutes to elute all impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Column Temperature: 30 °C.
-
-
Sample Preparation: Prepare a sample solution at a concentration of ~1 mg/mL in the mobile phase.
-
Analysis: Inject the sample and a blank (solvent). Integrate all peaks, excluding those present in the blank. Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
GC-FID: For analyzing potential volatile impurities not detected by HPLC, GC with a Flame Ionization Detector (FID) is highly effective. The FID provides a response that is roughly proportional to the number of carbon atoms, allowing for semi-quantitative analysis without needing standards for every impurity.[12]
B. Quantitative NMR (qNMR)
Rationale: As an alternative or confirmatory method, qNMR is a primary analytical technique that can determine the purity (or potency) of a substance directly.[13] It relies on the principle that the NMR signal integral is directly proportional to the number of nuclei. By accurately weighing the sample and a certified internal standard of known purity into the same NMR tube, the purity of the sample can be calculated without the need for a specific reference standard of the analyte itself. This provides direct traceability to the International System of Units (SI).[2][13]
Comparison of Purity Assessment Techniques
| Technique | Principle | Advantages | Limitations |
| HPLC-UV | Differential partitioning and UV absorbance | High resolution, sensitive, robust | Requires standards for accurate quantification, assumes equal response factors in area % |
| GC-FID | Partitioning in a gaseous mobile phase | Excellent for volatile impurities | Not suitable for non-volatile or thermally labile compounds |
| qNMR | Signal integration relative to a certified standard | Primary method, no analyte-specific standard needed | Lower sensitivity than chromatography, requires a pure, stable internal standard |
C. Other Essential Purity Tests
-
Water Content (Karl Fischer Titration): Water is a common impurity that is not detected by HPLC-UV or GC-FID. Karl Fischer titration is the specific and accurate method for its quantification.[11]
-
Residual Solvents (Headspace GC): Solvents used in the final purification steps can remain in the material. Headspace GC is the standard method for their analysis and quantification.
-
Inorganic Impurities (Residue on Ignition/Sulphated Ash): This test quantifies any non-volatile inorganic material (e.g., salts, catalysts) by burning off the organic substance and weighing the residue.[11]
Part 3: Potency Assignment
The final step is to assign a potency value to the reference standard, which represents the proportion of the pure analyte in the bulk material.
A. Mass Balance Approach
This is the most common method and is recommended by regulatory bodies. The potency is calculated by subtracting the weight percentages of all identified impurities from 100%.
Formula: Potency (%) = 100% - (% Organic Impurities by HPLC) - (% Water by KF) - (% Residual Solvents by GC) - (% Inorganic Impurities by ROI)
This approach is powerful because it combines data from multiple orthogonal techniques, providing a comprehensive and well-justified potency value.
B. Direct Assignment by qNMR
If qNMR is used, it can provide a direct measurement of potency, which can then be compared to the value obtained by the mass balance approach. A close agreement between the two methods provides very high confidence in the assigned value.[13]
Conclusion
The characterization of a chemical reference standard like this compound is a rigorous, multi-step process that demands scientific diligence. A single technique is never sufficient. By integrating data from powerful structural elucidation tools like NMR and MS, high-resolution separation techniques like HPLC and GC, and specific assays for water and inorganic content, a complete and reliable profile of the material can be established. This methodical, evidence-based approach ensures that the resulting reference standard is fit for its purpose, underpinning the accuracy and validity of analytical results in research, development, and quality control.
References
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- Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
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- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene. (n.d.). Benchchem.
- SAFETY DATA SHEET. (2025). Fisher Scientific.
- 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
- USP Reference Standard. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). Gsrs.
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- Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. (2011). ResearchGate.
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- Certified Reference Material 1,3,5-Trimethoxybenzene. (2022). Sigma-Aldrich.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-3,5-dimethoxy-2-nitrobenzene
A Note on This Guidance: This document provides detailed disposal procedures for 1-chloro-3,5-dimethoxy-2-nitrobenzene (CAS No. 90-25-5)[1][2][3][4]. As a specific, verified Safety Data Sheet (SDS) was not publicly available at the time of writing, the hazard profile and subsequent handling recommendations have been expertly inferred from data on structurally analogous chlorinated nitroaromatic compounds. This guide is intended for researchers, scientists, and drug development professionals. It is imperative that you consult your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.
Part 1: Core Hazard Assessment & Immediate Precautions
This compound belongs to the chlorinated nitroaromatic family of compounds. Chemicals in this class are recognized for their potential toxicity, environmental persistence, and hazardous reactivity under certain conditions.[5][6][7] The primary operational directive is to minimize all forms of exposure—dermal, inhalation, and ingestion—and to prevent environmental release.
Inferred Hazard Profile: Based on analogous compounds such as 1-chloro-4-nitrobenzene, this substance should be treated as acutely toxic if swallowed, in contact with skin, or inhaled.[8] It is also suspected of causing genetic defects and cancer, may cause damage to organs through prolonged exposure, and is toxic to aquatic life with long-lasting effects.[8]
Immediate Safety Protocols:
-
Engineering Controls: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
-
Exposure Minimization: Avoid all direct contact. Never work with this chemical alone. Ensure an eyewash station and safety shower are immediately accessible.[9]
-
Emergency Preparedness: Have a spill kit readily available that is appropriate for solid chemical spills. Ensure all personnel are familiar with its location and use.
Part 2: Personal Protective Equipment (PPE) - A Self-Validating System
The selection of PPE is not merely a checklist; it is an integrated system designed to provide a barrier between you and the chemical hazard. Each component's efficacy depends on the proper use of the others.
| PPE Component | Specification | Causality and Field-Proven Insight |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Chlorinated compounds can degrade certain glove materials. Double-gloving provides an extra layer of protection against tears and permeation. Always inspect gloves for integrity before use. |
| Eye/Face Protection | ANSI Z87.1-rated safety goggles and a full-face shield | Goggles provide impact and splash protection. A face shield is critical when handling larger quantities or when there is a significant splash risk, protecting the entire face from contact. |
| Body Protection | Flame-resistant laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. Must be kept clean and replaced if significant contamination occurs. |
| Respiratory | Not required if handled within a fume hood | An air-purifying respirator with organic vapor/particulate cartridges may be necessary for spill cleanup outside of a hood. Consult your EHS department for proper selection and fit-testing. |
Part 3: Waste Characterization, Segregation, and Disposal Pathways
Proper disposal begins with correct waste characterization and stringent segregation. Improper segregation can lead to dangerous chemical reactions, complicate the disposal process, and significantly increase costs.[8]
EPA Hazardous Waste Classification: While a specific listing for this compound does not exist, it would likely be classified under the following US EPA codes based on its chemical properties and the processes that might generate it as waste:
-
F002: As a spent halogenated solvent or residue.[10]
-
D021 (Chlorobenzene): If it exhibits the toxicity characteristic for chlorobenzene upon TCLP testing.[10]
-
It may also fall under codes related to wastes from the production of chlorobenzenes (K085, K105) or nitrobenzene/aniline (K104), depending on its origin.[11]
Always confirm the final waste codes with your EHS professional.
Disposal Decision Workflow
The following diagram outlines the critical decision points for managing waste streams of this compound.
Caption: Decision workflow for handling and disposing of this compound waste.
Part 4: Step-by-Step Disposal Methodologies
A. Protocol for Small Spills & Contaminated Materials (<5g)
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Ensure Ventilation: Confirm the chemical fume hood is operational. If the spill is outside the hood, evacuate the area and contact EHS immediately.
-
Don PPE: Wear the full PPE ensemble as described in Part 2.
-
Neutralize/Absorb: Gently cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Do NOT use combustible materials like paper towels.
-
Collect Waste: Carefully sweep the absorbed material into a designated, chemically resistant container. Use non-sparking tools.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.
-
Package & Label: Place all contaminated materials (absorbent, gloves, wipes) into a single waste container. Label it as "Hazardous Waste" with the full chemical name and "Spill Debris."
-
Dispose: Transfer the container to your lab's Satellite Accumulation Area (SAA) and follow the procedure for bulk waste disposal.
B. Protocol for Bulk Waste Accumulation & Disposal
-
Waste Segregation is Paramount: Designate a specific container solely for "Halogenated Organic Waste."[8] Never mix this waste with non-halogenated solvents, aqueous solutions, or reactive chemicals.[12]
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with a secure, screw-top lid.[8]
-
Immediate Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of all components
-
The appropriate hazard pictograms (e.g., toxic, environmental hazard)
-
The accumulation start date
-
-
On-Site Accumulation:
-
Location: Store the waste container in your designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[8]
-
Containment: The container must be kept within a secondary containment bin to capture any potential leaks.[8]
-
Closure: Keep the container closed at all times except when adding waste.[12]
-
-
Arranging for Final Disposal:
-
Once the waste container is nearly full (e.g., 90% capacity) or when your project concludes, contact your institution's EHS department to schedule a waste pickup.[8]
-
Your EHS office will coordinate with a licensed hazardous waste contractor for transport and final disposal. The standard and recommended method for this class of chemical is high-temperature incineration, which ensures complete destruction of the hazardous organic molecule.[8]
-
A Note on Chemical Treatment: No in-lab chemical degradation or neutralization procedures should be attempted. The reduction of nitroaromatic compounds, for instance, involves strong reducing agents and can produce other hazardous intermediates.[13] Such procedures require extensive validation and should only be performed by trained professionals in a dedicated facility.
Part 5: Emergency Procedures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Part 6: References
-
Siedlecka, E. M., & Stepnowski, P. (2021). Electrochemical Degradation of Nitrobenzene Wastewater: From Laboratory Experiments to Pilot-Scale Industrial Application. MDPI. Retrieved from [Link]
-
ChemIndex. (n.d.). 90-25-5 | this compound. Retrieved from [Link]
-
Nishino, S. F., & Spain, J. C. (1993). Degradation of nitrobenzene by a Pseudomonas pseudoalcaligenes. Applied and Environmental Microbiology, 59(8), 2520–2525. Retrieved from [Link]
-
US Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Degradation pathways of nitrobenzene. ResearchGate. Retrieved from [Link]
-
Montana State University. (n.d.). Frequently-used federal hazardous waste codes. Retrieved from [Link]
-
Frankly Chemistry. (2016, January 30). Aromatic 5. Reduction of Nitrobenzene to Phenylamine [Video]. YouTube. Retrieved from [Link]
-
Lunn, G., & Sansone, E. B. (2012). Destruction of Hazardous Chemicals in the Laboratory. John Wiley & Sons.
-
Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
-
Parales, R. E., et al. (2000). Metabolic pathway for the degradation of nitrobenzene by P. pseudoalcaligenes JS45. ResearchGate. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Arora, P. K., Sasikala, C., & Ramana, C. V. (2012). Degradation of chlorinated nitroaromatic compounds. PubMed. Retrieved from [Link]
-
ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
US Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
US Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
US Environmental Protection Agency. (1975). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. EPA NEPS. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
-
Arora, P. K., Sasikala, C., & Ramana, C. V. (2012). Degradation of chlorinated nitroaromatic compounds. ResearchGate. Retrieved from [Link]
-
World Health Organization. (2006). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Wang, Y., et al. (2025, August 9). Degradation and transformation mechanism of chlorinated nitroaromatic compounds within UV/NO2-/NO3- system. ResearchGate. Retrieved from [Link]
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Personal protective equipment for handling 1-Chloro-3,5-dimethoxy-2-nitrobenzene
Topic: Personal protective equipment for handling 1-Chloro-3,5-dimethoxy-2-nitrobenzene Audience: Researchers, scientists, and drug development professionals.[1][2] Role: Senior Application Scientist
Executive Safety Summary
Immediate Action Required: Treat this compound as a high-permeation risk toxic solid.[1][2] Unlike standard laboratory reagents, nitro-chlorinated aromatics possess high lipophilicity, allowing them to penetrate standard nitrile gloves and skin rapidly, often without immediate pain signals (insidious absorption).[1]
Core Hazards (GHS):
-
Acute Toxicity (Dermal/Oral/Inhalation): H301 + H311 + H331.[2][3]
-
Target Organ Toxicity: Potential methemoglobinemia (cyanosis) risk upon absorption.[2]
-
Environmental: H411 (Toxic to aquatic life with long-lasting effects).[2][3][4][5]
Critical Hazard Analysis: The "Why" Behind the Protocol
As scientists, we must understand the mechanism of failure to prevent it.[1] The danger of this compound lies in its structural properties:
-
Lipophilicity & Permeation: The combination of the nitro group (
) and the chloro-substituent on the benzene ring increases the compound's solubility in lipids.[2] This means it can bypass the stratum corneum (outer skin layer) faster than hydrophilic acids or bases.[2] -
The "Melting" Risk: Many chloronitrobenzene derivatives have relatively low melting points or form eutectic mixtures with solvents.[2] Solid dust on warm skin can dissolve in sweat/lipids, creating a concentrated solution that permeates gloves undetected.[1]
-
Metabolic Activation: Once absorbed, nitro-aromatics can be metabolized to reactive intermediates (hydroxylamines), capable of oxidizing hemoglobin to methemoglobin, reducing blood oxygen transport.[1]
PPE Specifications: The "Double-Shell" Standard[1][2]
Do not rely on standard "blue nitrile" gloves alone.[2] For this compound, we utilize a Double-Shell System .
A. Hand Protection (The Critical Barrier)
| Layer | Material | Specification | Purpose |
| Inner | Laminate Film | Silver Shield® / 4H® (EVOH/PE) | Chemical Barrier: Resists permeation for >4 hours against aromatics.[2] |
| Outer | Nitrile | Minimum 5 mil (0.12 mm) | Mechanical Barrier: Protects the inner film from tears; provides grip.[2] |
| Protocol | Inspection | Check for pinholes by air-inflation before donning.[2] Change outer glove immediately upon any splash.[2][6] |
Expert Note: Standard disposable nitrile gloves (4 mil) may have a breakthrough time of < 15 minutes for nitro-aromatics in organic solvents (e.g., Acetone, DCM).[1] The laminate liner is non-negotiable for solution handling.[2] [1, 4]
B. Respiratory & Body Protection[2][4][5][7][8]
-
Solids (Weighing/Transfer):
-
Solutions (Reaction/Workup):
-
Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm).[2]
-
Body: Tyvek® Lab Coat or Sleeve Covers.[2] Cotton lab coats are insufficient as they absorb and hold the chemical against the skin.[2]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[2] Safety glasses are insufficient due to the risk of dust migration.[2]
-
Operational Workflow: Step-by-Step
This protocol is designed to isolate the user from the compound during the three highest-risk phases.[2]
Phase 1: Weighing (High Static/Dust Risk)
-
Static Neutralization: Use an anti-static gun or ionizer bar inside the balance enclosure.[2] Nitro-aromatic powders are often static-prone and will "jump" onto gloves/sleeves.[2]
-
The "Coffin" Technique: Place the weighing boat inside a larger secondary container (e.g., a plastic tupperware or glass crystallizing dish) before adding the compound. Any spillage stays in the secondary container, not on the balance.[1]
-
Wet Wipe Down: After weighing, wipe the exterior of the secondary container with a solvent-dampened tissue (methanol or ethanol) inside the hood before moving it to the bench.[2]
Phase 2: Reaction Setup (Solubilization)
-
Solvent Choice: Be aware that dissolving this compound in DMSO or DMF increases skin permeability risks significantly (carrier effect).[2]
-
Cannula Transfer: Avoid pouring solutions.[2] Use positive pressure cannula transfer or a glass syringe to move stock solutions to the reaction vessel to eliminate open-air splashing.[2]
Phase 3: Decontamination[2]
-
Solvent Wash: Rinse all glassware with Acetone inside the hood.[2] Collect this first rinse as Halogenated Organic Waste .
-
Base Bath: After the solvent rinse, submerge glassware in a base bath (KOH/Isopropanol) if compatible, as basic hydrolysis can help degrade the nitro-aromatic core over time (though incineration is the ultimate disposal method).[1]
Visualizing the Safety Logic
The following diagram illustrates the decision-making pathway for handling this compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Decision logic for PPE selection and operational safety. Note the critical divergence for solution handling where permeation risks escalate.
Waste Disposal & Emergency Response
Disposal Protocol:
-
Classification: Segregate as Halogenated Organic Waste .
-
Labeling: Must explicitly state "Toxic Nitro-Aromatic" to alert waste handlers.[2] Do not mix with oxidizers (e.g., Nitric Acid waste) due to potential energetic incompatibility [2].[1]
-
Container: High-density polyethylene (HDPE) or Glass.[2] Avoid standard LDPE wash bottles for long-term storage of solutions.[2]
Emergency Spill Procedures:
-
Solid Spill: Do not dry sweep (creates dust).[2] Cover with wet paper towels (water/detergent), then scoop into a waste bag.[1]
-
Skin Contact:
References
-
Kimberly-Clark Professional. (2015).[2] Chemical Resistance Guide: Nitrile Gloves.[2][6] (Nitrile gloves show "Poor" or "Not Recommended" ratings for many nitro-aromatic and halogenated solvents).[2]
-
Thermo Fisher Scientific. (2009).[2] Safety Data Sheet: 1-Chloro-3-nitrobenzene (Analog).[2] (Identifies toxic aquatic effects and incompatibility with strong oxidizers).
-
New Jersey Department of Health. (2000).[2] Hazardous Substance Fact Sheet: Chloronitrobenzenes.[2] (Explicit warning against using solvents for skin cleanup; outlines methemoglobinemia risk).[2]
-
Ansell. (2020).[2] Chemical Permeation & Degradation Resistance Guide.[2] (Recommends Laminate/Barrier gloves for prolonged exposure to nitro-compounds).[2]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
